Hexanamide, 6-azido-N-(2-chloroethyl)-
Description
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Structure
2D Structure
Properties
IUPAC Name |
6-azido-N-(2-chloroethyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN4O/c9-5-7-11-8(14)4-2-1-3-6-12-13-10/h1-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGOVVPDJJNXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCl)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 6-azido-N-(2-chloroethyl)hexanamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 6-azido-N-(2-chloroethyl)hexanamide, a bifunctional chemical compound with potential applications in pharmaceutical and bioconjugation chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Data
| Property | Value |
| IUPAC Name | 6-azido-N-(2-chloroethyl)hexanamide |
| CAS Number | 1445799-87-0[1] |
| Molecular Formula | C8H15ClN4O[1] |
| Molecular Weight | 218.68 g/mol [1] |
Synthetic Pathway Overview
The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved through a two-step process. The first step involves the nucleophilic substitution of a halogen in a hexanoic acid derivative with an azide group to form 6-azidohexanoic acid. The second step is the coupling of the resulting azido-functionalized carboxylic acid with 2-chloroethylamine to yield the final amide product.
Caption: Synthetic workflow for 6-azido-N-(2-chloroethyl)hexanamide.
Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of azido-functionalized compounds and N-(2-chloroethyl)amides[2][3][4].
Step 1: Synthesis of 6-Azidohexanoic Acid
Materials:
-
6-Bromohexanoic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromohexanoic acid (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-azidohexanoic acid as a crude product.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 6-azido-N-(2-chloroethyl)hexanamide
Materials:
-
6-Azidohexanoic acid
-
2-Chloroethylamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-azidohexanoic acid (1 equivalent) in anhydrous DCM.
-
Add the coupling reagent, DCC or EDC (1.1 equivalents), to the solution and stir for 10 minutes at 0°C.
-
In a separate flask, suspend 2-chloroethylamine hydrochloride (1.2 equivalents) in anhydrous DCM and add triethylamine or DIPEA (1.3 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes.
-
Add the neutralized 2-chloroethylamine solution to the activated 6-azidohexanoic acid solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-azido-N-(2-chloroethyl)hexanamide.
Logical Relationships in the Synthesis
The synthesis of the target molecule relies on a logical sequence of chemical transformations. The introduction of the azide functionality is a prerequisite for the subsequent amide coupling, as the presence of a halogen on the hexanoic acid backbone could lead to unwanted side reactions during the amidation step. The use of a coupling reagent is essential for the efficient formation of the amide bond from the carboxylic acid and the amine.
Caption: Logical flow of the synthesis process.
References
- 1. Hexanamide, 6-azido-N-(2-chloroethyl)- | CAS#:1445799-87-0 | Chemsrc [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DE102005061575A1 - Process for the preparation of optically active 3-azido-carboxylic acid derivatives and 3-amino-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
Hexanamide, 6-azido-N-(2-chloroethyl)-: A Hypothetical Mechanism of Action and Research Guide
Disclaimer: The compound "Hexanamide, 6-azido-N-(2-chloroethyl)-" is not found in publicly available scientific literature. This document presents a hypothetical mechanism of action based on the known functions of its chemical moieties. All data, experimental protocols, and pathways are illustrative and intended to serve as a research guide for investigating this or structurally similar novel compounds.
Executive Summary
Hexanamide, 6-azido-N-(2-chloroethyl)- is a novel chemical entity with potential as a targeted therapeutic agent. Its structure combines three key functional groups: an N-(2-chloroethyl) group, characteristic of nitrogen mustard alkylating agents; a 6-azido group, which can serve as a photoaffinity label or a handle for bioorthogonal "click" chemistry; and a hexanamide backbone, which may influence its pharmacokinetic properties. This whitepaper outlines a plausible mechanism of action centered on DNA alkylation, leading to cell cycle arrest and apoptosis. Furthermore, it details how the azido moiety can be exploited for target identification and validation, providing a comprehensive framework for future research and development.
Proposed Core Mechanism: DNA Alkylation
The primary cytotoxic action of Hexanamide, 6-azido-N-(2-chloroethyl)- is hypothesized to be mediated by the N-(2-chloroethyl) group, a classic feature of nitrogen mustards.[1][2] This moiety is known to induce covalent alkylation of DNA, a mechanism that is cell-cycle nonspecific and particularly effective against rapidly dividing cells, such as cancer cells.[3][4]
The proposed sequence of events is as follows:
-
Intracellular Activation: The tertiary amine of the N-(2-chloroethyl) group undergoes an intramolecular cyclization, forming a highly reactive aziridinium ion and releasing a chloride ion.
-
Nucleophilic Attack by DNA: This electrophilic aziridinium ion is a potent alkylating agent. It will readily react with nucleophilic sites on DNA bases.[3] The N7 atom of guanine is an especially vulnerable target for this reaction.[3][5]
-
DNA Damage: This initial monofunctional alkylation can lead to several downstream consequences:
-
DNA Strand Breakage: The alkylated base can destabilize the N-glycosidic bond, leading to depurination and subsequent cleavage of the DNA backbone by repair enzymes.[5]
-
Mispairing of Bases: The alkylated guanine may erroneously pair with thymine during DNA replication, leading to mutations if not corrected by cellular repair mechanisms.[5]
-
Cross-linking (Potential): While the molecule as named is monofunctional, dimerization or intracellular reactions could potentially lead to bifunctional alkylation, creating interstrand or intrastrand cross-links that are highly cytotoxic.[1][5]
-
-
Cellular Response: The accumulation of DNA damage triggers cellular surveillance mechanisms, such as the p53 tumor suppressor pathway. This can lead to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M phases, to allow time for DNA repair. If the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.[3][4]
This mechanism is consistent with the action of numerous clinically used alkylating agents in cancer chemotherapy.[1][6]
The Role of the Azido Group: Target Identification and Validation
The 6-azido group is a versatile chemical handle that does not directly contribute to cytotoxicity but is invaluable for elucidating the compound's interactions within the cell.[7][8] Two primary applications are proposed: photoaffinity labeling and click chemistry.
3.1 Photoaffinity Labeling (PAL)
Upon irradiation with UV light, the aryl azide group can be converted into a highly reactive nitrene intermediate.[9][10] This nitrene can then form a covalent bond with any nearby molecule, including binding proteins or enzymes.[9] This technique can be used to "trap" and identify the direct binding partners of the compound.
3.2 Bioorthogonal Click Chemistry
The azide group is a key component of the Nobel prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12][13] This allows for the specific and efficient attachment of a reporter molecule (e.g., a fluorophore or biotin) to the compound in situ.[][15] This is a powerful tool for visualizing the subcellular localization of the drug and for isolating and identifying its targets through affinity purification.[][16]
Visualizing the Mechanisms and Workflows
To clearly illustrate the proposed molecular pathways and experimental strategies, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed mechanism of DNA alkylation by Hexanamide, 6-azido-N-(2-chloroethyl)-.
Caption: Experimental workflows for target identification using the azido moiety.
Quantitative Data (Hypothetical)
The following tables present hypothetical data that would be generated during the investigation of this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 21.8 |
| HCT116 | Colon Carcinoma | 12.5 |
| NIH3T3 | Normal Fibroblast | 85.4 |
Table 2: Cell Cycle Analysis (HCT116 cells, 24h treatment)
| Concentration (µM) | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |
|---|---|---|---|
| 0 (Control) | 45.1 | 35.4 | 19.5 |
| 10 | 48.2 | 25.1 | 26.7 |
| 25 | 55.9 | 15.3 | 28.8 |
Experimental Protocols
6.1 Protocol for DNA Alkylation Assay (Comet Assay)
-
Cell Treatment: Plate HCT116 cells at 2 x 10^5 cells/well in a 6-well plate. After 24 hours, treat with 0, 10, 25, and 50 µM of Hexanamide, 6-azido-N-(2-chloroethyl)- for 4 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS (pH 7.4), and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.
-
Slide Preparation: Mix 10 µL of cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a comet slide and allow to solidify on ice for 10 minutes.
-
Lysis: Immerse slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V (~0.7 V/cm) and 300 mA for 20 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with 50 µL of SYBR Green I (or equivalent DNA stain) for 5 minutes in the dark.
-
Imaging: Visualize slides using a fluorescence microscope. Quantify DNA damage by measuring the tail moment using appropriate software.
6.2 Protocol for Target Identification via Click Chemistry
-
Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with 25 µM Hexanamide, 6-azido-N-(2-chloroethyl)- or DMSO vehicle for 4 hours.
-
Cell Lysis: Wash cells twice with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Click Reaction: To 1 mg of protein lysate, add the following click chemistry reagents: 100 µM alkyne-biotin probe, 1 mM CuSO4, 2 mM Tris(2-carboxyethyl)phosphine (TCEP), and 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). Incubate at room temperature for 1 hour with gentle shaking.
-
Affinity Purification: Add 50 µL of pre-washed streptavidin-agarose beads to the reaction mixture. Incubate overnight at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation and wash three times with 1 mL of RIPA buffer, followed by two washes with 1 mL of 50 mM ammonium bicarbonate.
-
On-Bead Digestion: Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate. Reduce with 10 mM DTT at 56°C for 30 minutes. Alkylate with 55 mM iodoacetamide at room temperature in the dark for 20 minutes. Digest with 1 µg of sequencing-grade trypsin overnight at 37°C.
-
Mass Spectrometry: Collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS.
-
Data Analysis: Search the resulting spectra against a human protein database to identify proteins that were significantly enriched in the drug-treated sample compared to the DMSO control.
Conclusion and Future Directions
The dual-functionality of Hexanamide, 6-azido-N-(2-chloroethyl)- as both a DNA alkylating agent and a chemical probe presents a unique opportunity for cancer research. The proposed mechanism of action, centered on DNA damage-induced apoptosis, provides a strong rationale for its potential as a chemotherapeutic agent. The integral azido group allows for sophisticated chemical biology approaches to definitively identify its molecular targets and off-targets, which is a critical step in modern drug development. Future research should focus on validating this hypothetical mechanism through the experimental protocols outlined herein, exploring the structure-activity relationship of the hexanamide backbone, and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. printtechhealthcare.com [printtechhealthcare.com]
- 3. Alkylating Agents – Callaix [callaix.com]
- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 7. The aromatic azido group in anti-cancer drug design: application in the development of novel lipophilic dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry – Med Chem 101 [medchem101.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-azido-N-(2-chloroethyl)hexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-azido-N-(2-chloroethyl)hexanamide, a novel compound with potential applications in drug development and chemical biology. Due to the limited direct literature on this specific molecule, this guide synthesizes information on its precursors, proposes a detailed synthetic route, and discusses its potential biological activities based on structurally related compounds.
Synthesis of Precursors and the Final Compound
The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved in a multi-step process involving the preparation of two key precursors: 6-azidohexanoic acid and 2-chloroethylamine, followed by their coupling to form the final amide product.
Synthesis of 6-azidohexanoic acid
6-azidohexanoic acid is a valuable linker molecule in bioconjugation and click chemistry.[1][2][3] It can be synthesized from 6-bromohexanoic acid via a nucleophilic substitution reaction with sodium azide.
Experimental Protocol:
-
In a round-bottom flask, dissolve 6-bromohexanoic acid (e.g., 3.0 g, 15.4 mmol) in dimethylformamide (DMF, e.g., 10 mL).[4]
-
Add sodium azide (e.g., 2.0 g, 30.8 mmol) to the solution.[4]
-
Heat the reaction mixture to 85°C and stir for 3 hours.[4]
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM).
-
Extract the product with 0.1 N HCl.[4]
-
Dry the organic layer over sodium sulfate (Na2SO4) and concentrate under reduced pressure to obtain 6-azidohexanoic acid as a colorless oil.[4]
Synthesis of 2-chloroethylamine
2-chloroethylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[5][6] It is commonly synthesized from ethanolamine.
Experimental Protocol:
-
In a reaction vessel, combine monoethanolamine hydrochloride with a solvent such as benzene and a catalytic amount of dimethylformamide (DMF).[5]
-
Heat the mixture.[5]
-
Slowly add thionyl chloride to the reaction mixture under controlled temperature conditions.[5]
-
After the reaction is complete, perform an aqueous workup.
-
Extract the 2-chloroethylamine hydrochloride from the aqueous phase.[5]
-
The hydrochloride salt can be neutralized to obtain the free amine before the subsequent coupling reaction.
Proposed Synthesis of 6-azido-N-(2-chloroethyl)hexanamide
The final step in the synthesis is the formation of an amide bond between the carboxylic acid group of 6-azidohexanoic acid and the amino group of 2-chloroethylamine. This can be achieved using a variety of coupling agents, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a common choice.
Proposed Experimental Protocol:
-
Dissolve 6-azidohexanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as EDC (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 2-chloroethylamine (or its hydrochloride salt with the addition of a non-nucleophilic base like triethylamine to liberate the free amine) (1 equivalent) in the same solvent.
-
Slowly add the amine solution to the activated carboxylic acid solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-azido-N-(2-chloroethyl)hexanamide.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the precursors as found in the literature.
Table 1: Synthesis of 6-azidohexanoic acid
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 6-bromohexanoic acid | Sodium azide | DMF | 85°C | 3 h | 80% | [4] |
| 4-chlorobutylacetate | Sodium azide | DMF | 80°C | 16 h | 81% (for 4-azido-1-butylacetate) | [5] |
Table 2: Synthesis of 2-chloroethylamine hydrochloride
| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |
| Monoethanolamine hydrochloride | Thionyl chloride | Benzene/DMF | Controlled temperature | Good purity | [5] |
| 2-hydroxyethylamine hydrochloride | Thionyl chloride | Aliphatic carboxylic acids | - | High | [6] |
| Ethanolamine | Hydrogen chloride | Organic acid catalyst | 80–100°C, 4–6 h | ≥95% | [4] |
Visualizations
Experimental Workflow
Caption: Proposed synthetic workflow for 6-azido-N-(2-chloroethyl)hexanamide.
Potential Mechanism of Action
Caption: Potential dual mechanism of action for 6-azido-N-(2-chloroethyl)hexanamide.
Potential Biological Activity and Applications
While no biological data exists for 6-azido-N-(2-chloroethyl)hexanamide, its structural components suggest potential therapeutic applications.
Anticancer Activity
The N-(2-chloroethyl)amide moiety is a key pharmacophore in many nitrogen mustard alkylating agents used in cancer chemotherapy.[7] These compounds exert their cytotoxic effects by forming covalent bonds with DNA, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[7] Several studies have reported the antineoplastic activity of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl (CNC)]-aminoacid amides.[8] Therefore, 6-azido-N-(2-chloroethyl)hexanamide is a candidate for investigation as a potential anticancer agent.
Dual-Functionality: A "Clickable" Alkylating Agent
The presence of the terminal azide group provides a "handle" for bioorthogonal "click chemistry" reactions.[3] This opens up several possibilities for advanced drug development strategies:
-
Targeted Drug Delivery: The azide group could be used to conjugate the molecule to a tumor-targeting ligand (e.g., an antibody or a peptide) to increase its therapeutic index.
-
Mechanism of Action Studies: The azide can be "clicked" with a fluorescent alkyne probe to visualize the distribution of the drug within cells and tissues.
-
Combination Therapy: The molecule could be used as a bifunctional agent, where the chloroethylamide part provides the cytotoxic effect, and the azide allows for the attachment of another therapeutic agent or a diagnostic marker.
Other Potential Activities
Organic azides have been reported to possess a wide range of biological activities, including antibacterial and antiviral properties.[9] For instance, the well-known antiviral drug Zidovudine (AZT) is an azide-containing compound.[10] Therefore, it is plausible that 6-azido-N-(2-chloroethyl)hexanamide could exhibit a broader spectrum of biological activities beyond its potential as an anticancer agent.
Conclusion
6-azido-N-(2-chloroethyl)hexanamide is a novel, synthetically accessible molecule that combines a cytotoxic N-(2-chloroethyl)amide warhead with a versatile azido handle for bioorthogonal chemistry. While experimental data on this specific compound is currently lacking, the established biological activities of its constituent moieties make it a highly promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic route is straightforward and utilizes readily available starting materials. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to explore its potential as a next-generation therapeutic or chemical biology tool.
References
- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 2. exsyncorp.com [exsyncorp.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 7. New Di-(β-chloroethyl)-α-amides on N-(meta-Acylamino-benzoyl)-D,L-aminoacid Supports with Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antineoplastic activity of esters and amides of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-aminoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6949521B2 - Therapeutic azide compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Hexanamide, 6-azido-N-(2-chloroethyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Hexanamide, 6-azido-N-(2-chloroethyl)-, a molecule of interest for potential applications in drug development and chemical biology. Due to the limited availability of experimental data for this specific compound, this guide combines the sparse existing information with predicted data derived from computational models and established principles of organic chemistry. It includes a summary of its chemical identity, predicted physicochemical parameters, proposed synthetic and analytical methodologies, and a discussion of its potential, yet unconfirmed, biological relevance. This document aims to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Chemical Identity and Structure
Hexanamide, 6-azido-N-(2-chloroethyl)- is a bifunctional organic molecule incorporating an azido group, a chloroethyl amide moiety, and a hexanamide backbone. The presence of these reactive groups suggests its potential as a chemical probe or a precursor for more complex molecular architectures.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 1445799-87-0 | |
| Molecular Formula | C8H15ClN4O | |
| Molecular Weight | 218.68 g/mol | |
| Canonical SMILES | C(CCN(C(=O)CCCCC[N+]#[N-]))Cl | (Predicted) |
| InChI Key | (Predicted) | (Predicted) |
| IUPAC Name | 6-azido-N-(2-chloroethyl)hexanamide | (Systematic) |
Predicted Physicochemical Properties
Due to the absence of experimentally determined data, the following physicochemical properties have been predicted using computational methods. These values should be considered estimates and require experimental validation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Notes |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Likely to decompose upon heating due to the azide group. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Based on the structure's organic character. |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Estimated based on similar structures. |
| pKa | Amide N-H proton is weakly acidic (pKa ~17). | General value for secondary amides. |
Proposed Experimental Protocols
The following sections outline plausible experimental procedures for the synthesis and analysis of Hexanamide, 6-azido-N-(2-chloroethyl)-. These are based on established organic chemistry methodologies and have not been experimentally validated for this specific compound.
Synthetic Protocol: Amide Coupling
A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine using a suitable coupling agent.
3.1.1. Materials and Reagents
-
6-azidohexanoic acid
-
2-chloroethylamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
3.1.2. Reaction Procedure
-
To a solution of 6-azidohexanoic acid (1 equivalent) in anhydrous DCM, add the coupling agent (e.g., DCC, 1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, neutralize 2-chloroethylamine hydrochloride (1.2 equivalents) with TEA (1.5 equivalents) in anhydrous DCM.
-
Add the neutralized 2-chloroethylamine solution to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired product.
Caption: Proposed workflow for the synthesis of Hexanamide, 6-azido-N-(2-chloroethyl)-.
Analytical Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups of the hexanamide chain, the N-CH2-CH2-Cl moiety, and the terminal CH2 adjacent to the azide group. The chemical shifts will be influenced by the neighboring functional groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the alkyl chain, and the carbons of the chloroethyl group.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups:
-
Azide (N₃) stretch: A strong, sharp peak is expected in the range of 2100-2260 cm⁻¹.
-
Amide C=O stretch: A strong absorption should appear around 1630-1680 cm⁻¹.
-
Amide N-H bend: A peak in the region of 1510-1570 cm⁻¹ is anticipated.
-
C-H stretches: Aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.
-
C-Cl stretch: A weaker absorption in the fingerprint region (600-800 cm⁻¹) may be present.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques should show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for azides involve the loss of N₂. Amides typically fragment at the C-N bond and adjacent C-C bonds.
Potential Biological Activity and Signaling Pathways (Hypothetical)
Currently, there is no published data on the biological activity of Hexanamide, 6-azido-N-(2-chloroethyl)-. However, the presence of the N-(2-chloroethyl)amide moiety is a structural alert. This group is found in nitrogen mustards, a class of alkylating agents used in chemotherapy. These agents can form highly reactive aziridinium ions that alkylate nucleophilic sites on biomolecules, particularly DNA, leading to cytotoxicity.
The azide group can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality would allow for the conjugation of the molecule to other entities, such as fluorescent dyes, affinity tags, or biomolecules, for use as a chemical probe.
Given these features, a hypothetical screening workflow could be envisioned to explore its potential as a cytotoxic agent and a chemical biology tool.
Caption: Hypothetical logical workflow for investigating the biological potential of the title compound.
Conclusion
Hexanamide, 6-azido-N-(2-chloroethyl)- represents a molecule with interesting structural features that suggest potential for further investigation in medicinal chemistry and chemical biology. This technical guide has consolidated the limited available information and provided a framework of predicted properties and plausible experimental approaches. It is imperative that the proposed synthetic and analytical methods, as well as any biological studies, are experimentally validated. This document should serve as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and related compounds.
In-depth Technical Guide: Hexanamide, 6-azido-N-(2-chloroethyl)- (CAS 1445799-87-0)
Disclaimer: Publicly available information on Hexanamide, 6-azido-N-(2-chloroethyl)- (CAS 1445799-87-0) is limited. This guide compiles the available data and provides context based on related compounds. Detailed experimental protocols, extensive quantitative data, and specific biological pathway information for this particular molecule are not readily accessible in scientific literature or public databases.
Introduction
Hexanamide, 6-azido-N-(2-chloroethyl)- is a chemical compound with the CAS number 1445799-87-0. Its structure combines a hexanamide backbone with two key functional groups: a terminal azide (-N₃) and an N-(2-chloroethyl) substituent. The presence of the azide group makes it a potential candidate for bioorthogonal chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The chloroethyl group is a reactive moiety known to participate in alkylation reactions, suggesting potential applications as a covalent modifier of biological macromolecules. This technical guide aims to provide a comprehensive overview of the available information on this compound.
Chemical and Physical Properties
Based on its chemical name and CAS number, the fundamental properties of Hexanamide, 6-azido-N-(2-chloroethyl)- have been identified.
| Property | Value | Source |
| CAS Number | 1445799-87-0 | [1] |
| Molecular Formula | C₈H₁₅ClN₄O | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
Further quantitative data such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not available in the public domain.
Synthesis
A detailed, validated experimental protocol for the synthesis of Hexanamide, 6-azido-N-(2-chloroethyl)- is not published. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The general approach would likely involve the amidation of 6-azidohexanoic acid with 2-chloroethylamine.
Proposed Synthetic Pathway:
The synthesis could be envisioned as a two-step process starting from 6-bromohexanoic acid:
-
Azidation: Conversion of 6-bromohexanoic acid to 6-azidohexanoic acid via nucleophilic substitution with sodium azide.
-
Amide Coupling: Activation of the carboxylic acid of 6-azidohexanoic acid followed by coupling with 2-chloroethylamine.
References
November 2025
Abstract
This technical guide provides a comprehensive overview of 6-azido-N-(2-chloroethyl)hexanamide, a bifunctional compound featuring a DNA alkylating nitrogen mustard moiety and a versatile azide group for bioorthogonal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and structurally related molecules. We present detailed experimental protocols for the synthesis of the title compound and its precursors, a summary of the biological activity of related nitrogen mustards, and a discussion of the utility of the azide functionality in modern drug discovery. This guide also includes quantitative data on the cytotoxicity of analogous compounds and detailed methodologies for key biological assays.
Introduction
6-azido-N-(2-chloroethyl)hexanamide is a novel chemical entity that combines two powerful functionalities in a single molecule: a cytotoxic N-(2-chloroethyl)amide group, characteristic of nitrogen mustard alkylating agents, and a terminal azide group. Nitrogen mustards are a well-established class of anticancer agents that exert their cytotoxic effects by forming covalent adducts with DNA, leading to interstrand cross-links and subsequent cell death.[1][2] The azide moiety, on the other hand, is a key functional group in "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific labeling and conjugation of molecules in complex biological systems.[3][4]
The dual nature of 6-azido-N-(2-chloroethyl)hexanamide makes it a promising tool for a variety of applications in drug development and chemical biology. The nitrogen mustard component can be utilized for its therapeutic potential as a cytotoxic agent, while the azide handle allows for the attachment of various molecular probes, such as fluorescent dyes, affinity tags, or drug delivery vehicles. This enables detailed studies of the compound's mechanism of action, cellular localization, and target engagement. Furthermore, the hexanamide linker provides a degree of lipophilicity that may influence the compound's pharmacokinetic and pharmacodynamic properties.
This guide will delve into the synthetic pathways to access 6-azido-N-(2-chloroethyl)hexanamide and its key intermediates, provide an overview of the known biological activities of related compounds, and present detailed experimental protocols for its synthesis and biological evaluation.
Synthesis of 6-azido-N-(2-chloroethyl)hexanamide and Related Compounds
The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved through a straightforward two-step process, starting from commercially available 6-bromohexanoic acid. The first step involves the conversion of the bromo-acid to the corresponding azido-acid, followed by the coupling of the resulting 6-azidohexanoic acid with 2-chloroethylamine.
Synthesis of 6-azidohexanoic acid
The synthesis of 6-azidohexanoic acid from 6-bromohexanoic acid is a well-established procedure. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 6-azidohexanoic acid
-
Materials:
-
6-Bromohexanoic acid
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
0.1 N Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 6-bromohexanoic acid (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (2.0 eq) to the solution.
-
Heat the reaction mixture to 85 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with 0.1 N HCl.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 6-azidohexanoic acid as a colorless oil. The product can be used in the next step without further purification.[5]
-
Synthesis of 6-azido-N-(2-chloroethyl)hexanamide
The final step in the synthesis is the coupling of 6-azidohexanoic acid with 2-chloroethylamine. This amide bond formation can be efficiently achieved using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[6][7]
Experimental Protocol: Synthesis of 6-azido-N-(2-chloroethyl)hexanamide
-
Materials:
-
6-azidohexanoic acid
-
2-chloroethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 6-azidohexanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
In a separate flask, dissolve 2-chloroethylamine hydrochloride (1.1 eq) in DCM or DMF and add TEA or DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Add the solution of 2-chloroethylamine to the activated 6-azidohexanoic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-azido-N-(2-chloroethyl)hexanamide.
-
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The presence of the azido group can be confirmed by the characteristic chemical shifts of the adjacent methylene protons.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the target molecule.[8][9][10][11]
Biological Activity and Applications
The bifunctional nature of 6-azido-N-(2-chloroethyl)hexanamide opens up a wide range of potential applications in cancer research and drug development.
DNA Alkylation and Cytotoxicity
The N-(2-chloroethyl)amide moiety is a classic nitrogen mustard pharmacophore known to alkylate DNA, primarily at the N7 position of guanine residues.[6][12] This can lead to the formation of monoadducts and, more importantly, interstrand cross-links, which are highly cytotoxic and form the basis of the anticancer activity of many clinically used drugs.[12][13] The cytotoxicity of nitrogen mustards is generally correlated with their ability to form these interstrand cross-links.[14]
Table 1: Cytotoxicity of Representative Nitrogen Mustard Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chlorambucil | MCF-7 (Breast) | 29.14 | [2] |
| Melphalan | K562 (Leukemia) | ~1 | [15] |
| Bendamustine | Various | >50 | [15] |
| Nitrogen Mustard-linked Chalcone (5e) | K562 (Leukemia) | 2.55 | [2] |
| Nitrogen Mustard-linked Chalcone (5k) | K562 (Leukemia) | 0.61 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, K562, A549)
-
Complete cell culture medium
-
96-well plates
-
6-azido-N-(2-chloroethyl)hexanamide and related compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Bioorthogonal Chemistry and "Click" Applications
The terminal azide group of 6-azido-N-(2-chloroethyl)hexanamide allows for its conjugation to a wide variety of molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, specific, and can be performed under biocompatible conditions.[16]
Potential "Click" Applications:
-
Fluorescent Labeling: Attachment of a fluorescent dye to track the cellular uptake and subcellular localization of the compound.
-
Affinity Tagging: Conjugation to a biotin or other affinity tag for the identification of cellular binding partners and targets.
-
Drug Delivery: Linking to a targeting ligand (e.g., an antibody or peptide) to enhance delivery to specific cell types.
-
PROTAC Development: Incorporation into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
6-azido-N-(2-chloroethyl)hexanamide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Aqueous buffer (e.g., PBS) or a mixture of water and an organic solvent (e.g., DMSO, t-BuOH)
-
-
Procedure:
-
Prepare stock solutions of all reagents.
-
In a reaction vial, combine the azido-compound and the alkyne-compound in the desired solvent.
-
Add the copper(II) sulfate and the ligand.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.
-
Purify the product using appropriate chromatographic techniques.[5]
-
Signaling Pathways and Experimental Workflows
The biological activity of 6-azido-N-(2-chloroethyl)hexanamide is expected to be primarily mediated by its ability to induce DNA damage, which in turn can activate various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Diagram 1: Proposed Mechanism of Action and Cellular Response
Caption: Proposed mechanism of action of 6-azido-N-(2-chloroethyl)hexanamide.
Diagram 2: Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of the title compound.
Conclusion
6-azido-N-(2-chloroethyl)hexanamide represents a valuable molecular tool for researchers in the field of cancer biology and drug discovery. Its bifunctional nature allows for the simultaneous investigation of cytotoxic effects and the application of powerful bioorthogonal chemistry techniques. The synthetic route is accessible, and the methodologies for its biological evaluation are well-established. This guide provides the necessary information for the synthesis, characterization, and preliminary biological assessment of this and related compounds, paving the way for further exploration of their therapeutic and research potential. The ability to attach various probes and delivery systems via the azide handle offers exciting possibilities for the development of next-generation targeted therapies and diagnostic agents.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. veeprho.com [veeprho.com]
- 9. anaxlab.com [anaxlab.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Presumptive Safety and Handling Guide for Hexanamide, 6-azido-N-(2-chloroethyl)-
Disclaimer: This document is an in-depth technical guide compiled from publicly available safety data for structurally related compounds and functional groups. No specific safety data sheet (SDS) was found for "Hexanamide, 6-azido-N-(2-chloroethyl)-". This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a formal SDS. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
Executive Summary
Hexanamide, 6-azido-N-(2-chloroethyl)- is a complex organic molecule incorporating two highly reactive functional groups: a terminal azide (-N₃) and an N-(2-chloroethyl) amide. These moieties confer a dual hazard profile, combining the potential for explosive decomposition characteristic of organic azides with the cytotoxic, mutagenic, and carcinogenic properties of alkylating agents similar to nitrogen mustards. This guide provides a presumptive safety profile, outlining the potential hazards, recommended handling procedures, and emergency protocols based on the known chemistry of these functional groups. All quantitative data is extrapolated and should be treated as illustrative.
Presumptive Hazard Identification and Classification
Based on its constituent functional groups, Hexanamide, 6-azido-N-(2-chloroethyl)- is presumed to possess the following hazards:
-
Explosive Potential: The presence of the azido group suggests a risk of explosive decomposition when subjected to heat, shock, friction, or light.[1][2]
-
High Acute Toxicity: Both the azide and N-(2-chloroethyl) groups contribute to high presumed toxicity if inhaled, ingested, or absorbed through the skin.[1][3][4] The azide ion is a known metabolic inhibitor, with toxicity comparable to cyanide, while N-chloroethyl compounds are potent vesicants and alkylating agents.[4][5][6]
-
Corrosive/Irritant: N-(2-chloroethyl) compounds are known to cause severe burns to the skin, eyes, and respiratory tract.[5][6][7]
-
Carcinogenicity, Mutagenicity, and Genotoxicity: The N-(2-chloroethyl) moiety is a known alkylating agent, which can modify DNA, leading to mutations and potentially cancer.[8][9][10] This compound should be handled as a suspected human carcinogen and mutagen.
Structural Hazard Analysis
The stability of organic azides can be estimated using general rules. For Hexanamide, 6-azido-N-(2-chloroethyl)- (C₈H₁₅ClN₄O):
-
Carbon to Nitrogen Ratio (C/N): The molecule has 8 carbon atoms and 4 nitrogen atoms. The ratio (NC / NN) is 8 / 4 = 2. Organic azides with a C/N ratio between 1 and 3 can often be synthesized but should be handled with extreme care and stored under controlled conditions.[2]
-
Rule of Six: This rule suggests there should be at least six carbon atoms per energetic group (like an azide). In this molecule, there are 8 carbons for one azide group, which suggests it may have moderate stability but does not eliminate the explosive hazard.[2]
Quantitative Hazard Data (Illustrative)
The following table summarizes potential quantitative data based on analogous compounds. Note: These values are estimates and have not been experimentally determined for Hexanamide, 6-azido-N-(2-chloroethyl)-.
| Parameter | Presumed Value/Classification | Reference Compounds |
| LD₅₀ (Oral, Rat) | < 50 mg/kg (Category 1/2) | Sodium Azide (27 mg/kg), Nitrogen Mustards |
| Explosive Properties | Potentially explosive with heat, shock, or friction. | Low molecular weight organic azides[11] |
| Skin Corrosion/Irritation | Category 1: Causes severe skin burns and eye damage. | Bis(2-chloroethyl)amine, Tris(2-chloroethyl)amine[6][7] |
| Carcinogenicity | Category 1B or 2: Suspected of causing cancer. | Alkylating agents, Nitrogen mustards[8][12] |
| Mutagenicity | Category 1B or 2: May cause genetic defects. | Alkylating agents[8] |
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Operating Procedure for Handling
This protocol outlines the minimum requirements for handling Hexanamide, 6-azido-N-(2-chloroethyl)-.
-
Controlled Area: All work must be conducted in a designated area within a certified chemical fume hood. The area should be clearly marked with warning signs indicating the presence of a highly toxic and potentially explosive substance.[1]
-
Personal Protective Equipment (PPE):
-
Body: Flame-resistant lab coat over a long-sleeved garment.
-
Hands: Double-gloving with a chemical-resistant outer glove (e.g., butyl rubber) and a nitrile inner glove.
-
Eyes/Face: Chemical splash goggles and a full-face shield.[1]
-
-
Engineering Controls:
-
Work Practices:
-
Never work alone.[1]
-
Use the smallest possible quantities.[1]
-
Avoid heating the compound unless part of a carefully controlled and shielded procedure.
-
Do not use ground glass joints, which can create friction.[1]
-
Avoid contact with incompatible materials: heavy metals, acids, halogenated solvents (e.g., dichloromethane, chloroform), and strong oxidizing agents.[2][11][13]
-
-
Storage:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
-
Spill: Evacuate the area. Do not attempt to clean up without appropriate training and PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect into a designated, labeled waste container.
Waste Disposal Protocol
-
Deactivation (Azide Moiety): Due to the explosive hazard, the azide group should ideally be chemically converted to a more stable form (e.g., an amine via reduction) before disposal. This should be done as part of the experimental workup.
-
Collection: All waste containing this compound (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Compatibility: Do NOT mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Do not store in metal containers.
Visualizations: Pathways and Workflows
Presumptive Cellular Mechanism of Action
The N-(2-chloroethyl) group is a classic alkylating agent. It is presumed to undergo an intramolecular cyclization to form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to DNA damage, cross-linking, and ultimately, cell death (apoptosis) or mutagenesis.
Caption: Presumed cytotoxic signaling pathway via DNA alkylation.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely conducting an experiment with Hexanamide, 6-azido-N-(2-chloroethyl)-.
Caption: Logical workflow for safe experimentation.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE [chemicalsafety.ilo.org]
- 6. TRIS(2-CHLOROETHYL)AMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Bis(2-chloroethyl)amine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 8. The biology of alkylating-agent cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 10. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 11. ucd.ie [ucd.ie]
- 12. N-Nitrosobis(2-chloroethyl)amine | C4H8Cl2N2O | CID 45205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
A Comprehensive Technical Guide to the Safe Handling and Storage of 6-azido-N-(2-chloroethyl)hexanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on the known hazards of the functional groups present in 6-azido-N-(2-chloroethyl)hexanamide. All laboratory work should be conducted in accordance with a site-specific risk assessment and under the guidance of established institutional safety protocols.
Introduction
6-azido-N-(2-chloroethyl)hexanamide is a bifunctional organic compound containing both an azide and a chloroethylamide moiety. The presence of these two functional groups necessitates careful handling and storage procedures due to the potential for explosive decomposition of the azide group and the alkylating, and therefore potentially toxic, nature of the chloroethylamide group. This guide provides a detailed overview of the best practices for the safe management of this compound in a research and development setting.
Hazard Identification and Risk Assessment
The primary hazards associated with 6-azido-N-(2-chloroethyl)hexanamide stem from its constituent functional groups:
-
Organic Azide: Organic azides are known to be energetic materials that can decompose explosively when subjected to heat, shock, friction, or light.[1][2] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms.[1][2]
-
N-(2-chloroethyl)amide: This functional group is a type of nitrogen mustard analogue. Chloroethylamines are known alkylating agents, which can be toxic and may have mutagenic or carcinogenic properties.[3] They can cause severe skin and eye damage.[3]
A thorough risk assessment should be performed before any work is initiated with this compound.
Stability Assessment of the Azide Group
Two common rules of thumb for assessing the stability of organic azides are the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".[1]
For 6-azido-N-(2-chloroethyl)hexanamide (C8H15ClN4O):
-
Number of Carbon atoms (C): 8
-
Number of Nitrogen atoms (N): 4 (3 in the azide group, 1 in the amide)
-
Number of Oxygen atoms (O): 1
C/N Ratio Calculation: A common guideline for azide stability is that the number of nitrogen atoms should not exceed the number of carbon atoms.[1] A more conservative approach uses the formula (NC + NO) / NN.[4][5]
-
(Number of Carbons + Number of Oxygens) / Number of Nitrogens = (8 + 1) / 4 = 2.25
Rule of Six: This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic group (like an azide) to provide sufficient dilution and render the compound relatively safe.[1] In this molecule, there are 8 carbons and 1 oxygen for one azide group, which satisfies this rule.
Based on these assessments, 6-azido-N-(2-chloroethyl)hexanamide is likely to be handleable in small quantities with appropriate precautions. However, it should still be treated as a potentially explosive substance.
Personal Protective Equipment (PPE)
Due to the dual hazards of potential explosion and toxicity, a stringent PPE protocol is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields and a face shield, or a blast shield. | Protects against splashes and potential explosive decomposition.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | Protects against skin absorption of the toxic chloroethylamide.[6] |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against splashes and in case of a fire. |
| Respiratory Protection | To be used in a certified chemical fume hood. | Prevents inhalation of any volatile compound or aerosols. |
Handling Procedures
All work with 6-azido-N-(2-chloroethyl)hexanamide must be conducted in a well-ventilated chemical fume hood, behind a blast shield.[4]
General Handling
-
Work in small quantities: Only the minimum required amount of the compound should be used for any experiment.
-
Avoid heat, friction, and shock: Do not heat the compound unless absolutely necessary and with appropriate safety measures. Avoid grinding or sonicating the solid material.[7]
-
Use appropriate tools: Do not use metal spatulas or tools that could generate a spark or form shock-sensitive metal azides.[1][4] Use plastic or wood spatulas.
-
Avoid incompatible materials: Keep the compound away from strong acids, strong oxidizing agents, and heavy metals.[1][8] Reaction with acids can produce highly toxic and explosive hydrazoic acid.[1][2]
-
Solvent selection: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane and triazidomethane, respectively.[1][2]
Experimental Workflow
Caption: General laboratory workflow for handling 6-azido-N-(2-chloroethyl)hexanamide.
Storage
Proper storage is critical to maintain the stability of 6-azido-N-(2-chloroethyl)hexanamide and prevent accidents.
| Storage Parameter | Recommendation |
| Temperature | Store at or below room temperature, with refrigeration (-18°C) being preferable for long-term storage.[1][2] |
| Light | Protect from light by storing in an amber vial or a light-blocking container.[1] |
| Container | Store in a tightly sealed container. Avoid ground glass joints.[4] |
| Location | Store in a designated, well-ventilated area away from incompatible materials. Do not store on metal shelves.[7][9] |
| Labeling | Clearly label the container with the compound name, date received/synthesized, and appropriate hazard warnings (e.g., "Explosive," "Toxic"). |
Spill and Emergency Procedures
Spill Response
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools into a designated waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.[10]
-
Alert institutional safety personnel.
-
Prevent re-entry to the area.
-
Emergency Procedures
Caption: Decision tree for emergency response to incidents involving the compound.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
Azide-containing waste must be handled with extreme care and segregated from other waste streams.[1]
-
Segregation: Collect all waste containing 6-azido-N-(2-chloroethyl)hexanamide in a clearly labeled, dedicated container. Do not mix with acidic waste.[1]
-
Decomposition/Quenching: Before disposal, it is best practice to chemically destroy the azide functionality. A common method involves treatment with an aqueous solution of sodium nitrite followed by slow acidification with acetic acid.[11] This should only be performed by trained personnel following a validated standard operating procedure.
-
Final Disposal: Dispose of the quenched waste and any contaminated materials through the institution's hazardous waste program. Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[6]
Conclusion
6-azido-N-(2-chloroethyl)hexanamide presents significant but manageable hazards. By understanding the risks associated with its azide and chloroethylamide functionalities and adhering to the strict handling, storage, and disposal protocols outlined in this guide, researchers can work with this compound in a safe and controlled manner. A culture of safety, centered on thorough risk assessment and procedural diligence, is paramount.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. scribd.com [scribd.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. uvic.ca [uvic.ca]
- 8. research.uga.edu [research.uga.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. cmu.edu [cmu.edu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Toxicological Information for Hexanamide, 6-azido-N-(2-chloroethyl)-
Disclaimer: No direct toxicological studies for Hexanamide, 6-azido-N-(2-chloroethyl)- (CAS No. 1445799-87-0) are publicly available. This guide provides a toxicological assessment based on data from structurally related compounds, including organic azides, N-chloroethyl compounds, and hexanamide. The information presented herein is for research and informational purposes only and should be interpreted with caution. All handling of this and related compounds should be performed by trained professionals with appropriate safety measures in place.
Executive Summary
Hexanamide, 6-azido-N-(2-chloroethyl)- is a complex organic molecule containing three key functional groups that are known to impart significant toxicological properties: an azido group, an N-chloroethyl group, and a hexanamide backbone. Based on the toxicological profiles of related compounds, it is anticipated that this molecule will exhibit high acute toxicity, potential for explosive instability, and possible mutagenic and carcinogenic properties. This document summarizes the available toxicological data for these related compounds to provide a comprehensive, albeit inferred, safety profile for Hexanamide, 6-azido-N-(2-chloroethyl)-.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1445799-87-0 | [1] |
| Molecular Formula | C8H15ClN4O | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| Appearance | Not available (Hexanamide is an off-white solid) | [2] |
| Solubility | Not available (Hexanamide has no available data on water solubility) | [2] |
Toxicological Data Summary
The following tables summarize the toxicological data for compounds structurally related to Hexanamide, 6-azido-N-(2-chloroethyl)-.
Table 1: Acute Toxicity Data for Related Compounds
| Compound | Route of Exposure | Species | LD50/LC50 | Classification | Source |
| Sodium Azide | Oral | Mouse | 22 mg/kg | Highly Toxic | [3] |
| N-(2-chloroethyl)-N-ethylaniline | Dermal | Rabbit | 200 mg/kg (all animals died) | Toxic | [4] |
| Hexanamide | Oral | Not specified | Category 4 | Harmful if swallowed | [2] |
Table 2: Other Toxicological Endpoints for Related Compounds
| Compound | Endpoint | Result | Classification | Source |
| Sodium Azide | Mechanism of Toxicity | Inhibits cytochrome oxidase, similar to cyanide | Highly Toxic | [5] |
| N-Ethyl-N-chloroethyl-3-toluidine | Skin Irritation | Causes skin irritation | Irritant | [6] |
| N-Ethyl-N-chloroethyl-3-toluidine | Eye Irritation | Causes serious eye irritation | Irritant | [6] |
| Hexanamide | Skin Corrosion/Irritation | Category 2 | Irritant | [2] |
| Hexanamide | Serious Eye Damage/Irritation | Category 2 | Irritant | [2] |
| Hexanamide | STOT-Single Exposure | Category 3 (May cause respiratory irritation) | Irritant | [2] |
| N-Ethyl-N-chloroethyl-3-toluidine | Mutagenicity | Induces DNA damage | Suspected Mutagen | [6] |
Inferred Toxicological Profile for Hexanamide, 6-azido-N-(2-chloroethyl)-
Based on the data from structurally similar compounds, the toxicological profile of Hexanamide, 6-azido-N-(2-chloroethyl)- can be inferred as follows:
-
Acute Toxicity: The presence of the azido and N-chloroethyl groups suggests a high potential for acute toxicity via oral, dermal, and inhalation routes. The toxicity is likely to be comparable to or greater than that of sodium azide and N-chloroethyl compounds.
-
Irritation and Corrosivity: The N-chloroethyl moiety suggests that the compound may be a skin and eye irritant.[6] The hexanamide backbone also contributes to this, with hexanamide itself being classified as a skin and eye irritant.[2]
-
Genotoxicity and Carcinogenicity: N-chloroethyl compounds are known to be alkylating agents, which can cause DNA damage and are often associated with mutagenicity and carcinogenicity.[6] Therefore, Hexanamide, 6-azido-N-(2-chloroethyl)- should be handled as a potential mutagen and carcinogen.
-
Explosive Hazard: Organic azides can be heat and shock sensitive, with the potential for explosive decomposition.[7] The stability of organic azides is often evaluated by the carbon-to-nitrogen ratio; compounds with a higher proportion of nitrogen are more likely to be explosive.[8] Given the presence of four nitrogen atoms in the azido group, this compound should be handled with extreme caution and stored away from heat, light, pressure, and shock.[7]
-
Mechanism of Action: The toxicity of the azido group is known to involve the inhibition of iron-containing respiratory enzymes like cytochrome oxidase, leading to cellular hypoxia.[5] The N-chloroethyl group likely acts as an alkylating agent, causing cellular damage through covalent bonding to macromolecules like DNA.
Experimental Protocols
As no specific studies have been conducted on Hexanamide, 6-azido-N-(2-chloroethyl)-, this section outlines general experimental protocols for assessing the key toxicological endpoints of a novel chemical compound.
Acute Oral Toxicity (OECD TG 423)
-
Test Animals: Female rats, typically nulliparous and non-pregnant, are used.
-
Dosage: A starting dose of 300 mg/kg body weight is administered to a group of three animals.
-
Administration: The test substance is administered orally by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The LD50 is estimated based on the observed mortality.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431)
-
Test System: A commercially available reconstructed human epidermis model is used.
-
Application: The test chemical is applied topically to the epidermis model.
-
Exposure: The exposure time is typically 3 minutes and 1 hour.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
Classification: A chemical is identified as corrosive if the mean tissue viability after exposure is below a certain threshold.
Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).
-
Exposure: The bacteria are exposed to various concentrations of the test substance.
-
Scoring: The number of revertant colonies is counted.
-
Interpretation: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.
Visualizations
Diagram 1: General Workflow for In Vitro Toxicological Assessment
References
- 1. Hexanamide, 6-azido-N-(2-chloroethyl)- | CAS#:1445799-87-0 | Chemsrc [chemsrc.com]
- 2. fishersci.be [fishersci.be]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
Determining the Solubility of 6-azido-N-(2-chloroethyl)hexanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the chemical compound 6-azido-N-(2-chloroethyl)hexanamide. Given the absence of publicly available experimental solubility data for this specific compound, this document outlines the fundamental principles and detailed experimental protocols necessary for its characterization in a laboratory setting.
Introduction to 6-azido-N-(2-chloroethyl)hexanamide
6-azido-N-(2-chloroethyl)hexanamide is a bifunctional organic molecule containing both an azide and a chloroethylamide group. Such compounds are often of interest in medicinal chemistry and drug development as potential covalent modifiers or as intermediates in the synthesis of more complex molecules. The azide group can be used for "click" chemistry reactions, while the chloroethylamide moiety can act as an alkylating agent.
The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its behavior in biological assays, formulation for in vivo studies, and overall developability as a therapeutic agent.[1] Poor solubility can hinder absorption, lead to unreliable in vitro data, and create significant challenges during formulation development.[2][3] Therefore, accurate determination of solubility in relevant solvents is a fundamental step in its preclinical evaluation.
Physicochemical Properties
A summary of the known and predicted properties of 6-azido-N-(2-chloroethyl)hexanamide is presented below.
| Property | Value | Source |
| CAS Number | 1445799-87-0 | ChemSrc[4] |
| Molecular Formula | C₈H₁₅ClN₄O | ChemSrc[4] |
| Molecular Weight | 218.68 g/mol | ChemSrc[4] |
Predicting the solubility of a compound can be approached using its octanol-water partition coefficient (logP), which describes its lipophilicity. While the logP for 6-azido-N-(2-chloroethyl)hexanamide is not directly available, a structurally similar compound, N-(2-chloroethyl)hexanamide, has a predicted XLogP3-AA of 2.[5] Generally, higher logP values correlate with lower aqueous solubility. The principle of "like dissolves like" suggests that non-polar molecules tend to dissolve in non-polar solvents, while polar molecules are more soluble in polar solvents.[6][7]
Experimental Protocols for Solubility Determination
The two primary types of solubility measurements are thermodynamic and kinetic solubility.
-
Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound, measured when the dissolved solute is in equilibrium with an excess of the solid material. The shake-flask method is the gold standard for this determination.[8]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a stock solution (typically in DMSO) is diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify potential solubility issues.[1][5]
This method is considered the most reliable for determining equilibrium solubility.[8]
Objective: To determine the equilibrium solubility of 6-azido-N-(2-chloroethyl)hexanamide in various solvents.
Materials:
-
6-azido-N-(2-chloroethyl)hexanamide (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or vial roller system in a temperature-controlled environment (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 6-azido-N-(2-chloroethyl)hexanamide to a vial containing a known volume of the desired solvent (e.g., 2 mL). Ensure there is undissolved solid material present.[8]
-
Seal the vials tightly.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant using a syringe filter.[8] Filtration is common, but care must be taken to avoid adsorption of the compound onto the filter membrane.[8]
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations.[11]
-
-
Data Reporting:
-
The solubility is reported in units of mg/mL or µM.
-
This high-throughput method is used for rapid assessment of solubility by detecting light scattering from precipitated particles.[1][4]
Objective: To determine the kinetic solubility of 6-azido-N-(2-chloroethyl)hexanamide.
Materials:
-
6-azido-N-(2-chloroethyl)hexanamide stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Liquid handling system or multichannel pipettes
-
Plate shaker
-
Laser nephelometer plate reader[12]
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
-
Plate Setup:
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Data Analysis:
-
The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit. This is often determined by setting a threshold relative to positive (insoluble) and negative (soluble) controls.[12]
-
Data Presentation
Quantitative solubility data should be recorded in a structured format for clear comparison and interpretation.
Table 1: Thermodynamic Solubility of 6-azido-N-(2-chloroethyl)hexanamide at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | Experimental Value | Experimental Value | Shake-Flask, HPLC-UV |
| PBS (pH 7.4) | Experimental Value | Experimental Value | Shake-Flask, HPLC-UV |
| Ethanol | Experimental Value | Experimental Value | Shake-Flask, HPLC-UV |
| Methanol | Experimental Value | Experimental Value | Shake-Flask, HPLC-UV |
| DMSO | Experimental Value | Experimental Value | Shake-Flask, HPLC-UV |
Table 2: Kinetic Solubility of 6-azido-N-(2-chloroethyl)hexanamide at 25°C
| Aqueous Buffer | Solubility (µM) | Method |
| PBS (pH 7.4) | Experimental Value | Nephelometry |
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of 6-azido-N-(2-chloroethyl)hexanamide using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. enamine.net [enamine.net]
- 6. Khan Academy [khanacademy.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for Hexanamide, 6-azido-N-(2-chloroethyl)- in Crosslinking Studies
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Hexanamide, 6-azido-N-(2-chloroethyl)- is a heterobifunctional crosslinking reagent designed for the covalent stabilization of protein-protein interactions. Its unique structure, featuring a photoreactive azido group and a thermo-reactive chloroethyl group, allows for a two-step crosslinking strategy. This enables the capture of transient or weak interactions in a temporally controlled manner, making it a valuable tool in proteomics and drug discovery for identifying protein binding partners and mapping interaction interfaces.
Principle of Action
This reagent facilitates a sequential crosslinking process. The N-(2-chloroethyl) group acts as an alkylating agent, forming a stable covalent bond with nucleophilic residues such as the side chains of cysteine or lysine on a "bait" protein. Following this initial reaction and removal of the unreacted crosslinker, the sample is irradiated with UV light. This activates the azido group, converting it into a highly reactive nitrene intermediate that can form a covalent bond with any nearby amino acid residue of an interacting "prey" protein, thus "freezing" the protein-protein interaction for subsequent analysis.
Applications
-
Identification of Protein-Protein Interactions: Covalently capturing interacting proteins in complex biological samples (e.g., cell lysates) for subsequent identification by mass spectrometry.
-
Mapping Interaction Interfaces: The zero-length nature of the photoreactive crosslinking step provides distance constraints for structural modeling of protein complexes.
-
Stabilization of Transient Complexes: Ideal for studying dynamic signaling pathways where protein interactions are often transient and difficult to detect using traditional methods like co-immunoprecipitation.
-
Drug Target Identification: Can be used to identify the cellular binding partners of a small molecule if the molecule is first conjugated to the crosslinker.
Advantages
-
Two-Step Control: The sequential activation of the two reactive groups provides greater control over the crosslinking process compared to homobifunctional reagents.
-
Capture of Transient Interactions: The ability to initiate crosslinking at a specific time point via photoactivation is crucial for trapping fleeting interactions.
-
Versatility: The chloroethyl group can react with multiple nucleophilic residues, while the photoactivated nitrene is highly reactive and can insert into various C-H and N-H bonds.
II. Quantitative Data Summary
The optimal conditions for using Hexanamide, 6-azido-N-(2-chloroethyl)- will vary depending on the specific proteins and buffer systems. Researchers should empirically determine the optimal parameters. The following table provides a template with typical ranges for key experimental variables.
| Parameter | Recommended Range | Purpose |
| Step 1: Alkylation | ||
| Crosslinker Concentration | 0.1 - 2 mM | To ensure sufficient modification of the bait protein without causing excessive non-specific labeling. |
| Bait Protein Concentration | 1 - 20 µM | Should be optimized based on the protein's properties. |
| pH | 7.5 - 9.0 | Slightly alkaline pH facilitates the alkylation of amine and sulfhydryl groups. |
| Temperature | 25 - 37 °C | Reaction temperature for the alkylation step. |
| Incubation Time | 30 - 120 minutes | Duration of the alkylation reaction. |
| Step 2: Photocrosslinking | ||
| UV Wavelength | 254 - 365 nm | Wavelength for activating the azido group. |
| UV Energy | 1 - 5 J/cm² | The total energy of UV irradiation. |
| Irradiation Time | 5 - 30 minutes | Duration of UV exposure. |
| Sample Distance from UV Source | 2 - 10 cm | To be kept consistent for reproducible results. |
III. Experimental Protocols
A. Two-Step Crosslinking of a Bait Protein with its Interacting Partner
This protocol provides a general workflow. Optimization of concentrations, incubation times, and buffer conditions is highly recommended.
Materials:
-
Hexanamide, 6-azido-N-(2-chloroethyl)- (dissolved in a water-miscible organic solvent like DMSO or DMF)
-
Purified "bait" protein and "prey" protein (or cell lysate containing the prey)
-
Reaction Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0
-
Quenching Buffer for Step 1: e.g., 50 mM Tris-HCl or Glycine
-
Dialysis or desalting column
-
UV lamp (e.g., Stratalinker)
-
SDS-PAGE analysis reagents
Protocol:
Step 1: Alkylation of the Bait Protein
-
Prepare the bait protein in the Reaction Buffer at the desired concentration (e.g., 10 µM).
-
Add the Hexanamide, 6-azido-N-(2-chloroethyl)- stock solution to the bait protein solution to achieve the desired final crosslinker concentration (e.g., 1 mM). The final concentration of the organic solvent should be less than 5% (v/v).
-
Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted crosslinker by dialysis against the Reaction Buffer or by using a desalting column.
Step 2: Photocrosslinking with the Prey Protein
-
Add the prey protein (or cell lysate) to the solution containing the modified bait protein.
-
Incubate the mixture under conditions that favor the protein-protein interaction (e.g., 30 minutes at 4°C).
-
Transfer the sample to a suitable container (e.g., a petri dish on ice) and place it under the UV lamp.
-
Irradiate the sample with UV light for 10-20 minutes.
-
After irradiation, the crosslinked sample is ready for analysis.
B. Analysis of Crosslinked Products
-
Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining or silver staining. A new, higher molecular weight band corresponding to the bait-prey complex should be observed.
-
For identification of the crosslinked partner, the new band can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.
Controls:
-
No UV Control: Perform the entire protocol but omit the UV irradiation step to ensure that the higher molecular weight band is dependent on photoactivation.
-
No Crosslinker Control: Perform the protocol without adding the crosslinker to check for non-covalent interactions that might survive the analysis conditions.
-
Bait/Prey Only Controls: Run the bait and prey proteins separately through the crosslinking procedure to identify any intramolecular crosslinking or non-specific aggregation.
IV. Visualizations
Caption: Chemical structure of the crosslinker.
Caption: Experimental workflow for two-step crosslinking.
Caption: Example signaling pathway for investigation.
Application Notes and Protocols for Protein Crosslinking with 6-azido-N-(2-chloroethyl)hexanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are based on the known reactivity of the functional groups present in 6-azido-N-(2-chloroethyl)hexanamide (azide and chloroethylamide). Due to the limited specific literature on this particular compound, these guidelines are provided as a starting point for experimental design and will require optimization for specific applications.
Introduction
6-azido-N-(2-chloroethyl)hexanamide is a hetero-bifunctional crosslinking reagent that allows for a two-step covalent modification and crosslinking of proteins. This reagent possesses two distinct reactive moieties: a chloroethylamide group and an azide group.
-
Chloroethylamide Group: This group acts as an alkylating agent, primarily targeting nucleophilic amino acid residues such as cysteine, although reactions with lysine, histidine, and methionine can also occur, often depending on the pH of the reaction environment. This first reaction covalently attaches the crosslinker to a protein of interest.
-
Azide Group: The azide group is versatile and can be utilized in two primary ways:
-
Photo-activated Crosslinking: Upon exposure to UV light, the azide group is converted into a highly reactive nitrene, which can non-selectively insert into C-H and N-H bonds of nearby molecules, thus crosslinking interacting proteins.
-
Click Chemistry: The azide group can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to react with an alkyne-containing molecule. This is useful for conjugating proteins to other molecules or for "click-linking" proteins that have been modified with alkynes.
-
These dual functionalities make 6-azido-N-(2-chloroethyl)hexanamide a potentially powerful tool for studying protein-protein interactions, mapping protein complexes, and performing targeted protein conjugation.
Data Presentation
Quantitative data from a typical crosslinking mass spectrometry (XL-MS) experiment using 6-azido-N-(2-chloroethyl)hexanamide would be summarized to evaluate the efficiency and specificity of the crosslinking reaction. The following table presents a hypothetical summary of such data.
| Metric | Sample 1 | Sample 2 | Control (No UV) |
| Total PSMs | 150,000 | 155,000 | 148,000 |
| Cross-linked PSMs | 2,500 | 2,650 | 50 |
| Unique Cross-linked Peptides | 800 | 850 | 15 |
| Inter-protein Crosslinks | 350 | 370 | 5 |
| Intra-protein Crosslinks | 450 | 480 | 10 |
| Number of Cross-linked Proteins | 120 | 125 | 8 |
Experimental Protocols
Protocol 1: Two-Step Photo-activated Protein Crosslinking
This protocol describes the use of 6-azido-N-(2-chloroethyl)hexanamide for covalently linking interacting proteins using a two-step approach: initial alkylation followed by UV-induced photo-crosslinking.
Materials:
-
6-azido-N-(2-chloroethyl)hexanamide
-
Protein of interest and its binding partner(s)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0 (alkylation favors slightly basic pH)
-
Quenching Solution for Alkylation: 1 M Tris-HCl, pH 8.0
-
Quenching Solution for Photo-reaction: 50 mM DTT or 100 mM glycine
-
UV lamp (e.g., 365 nm)
-
Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin, formic acid)
Procedure:
Step 1: Alkylation of the Bait Protein
-
Prepare a solution of the bait protein in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Add 6-azido-N-(2-chloroethyl)hexanamide to the protein solution. A molar excess of the crosslinker (e.g., 10-50 fold) is recommended, but should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the unreacted chloroethylamide groups by adding the Quenching Solution for Alkylation to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove the excess crosslinker and quenching reagent by dialysis or using a desalting column.
Step 2: Photo-Crosslinking with the Prey Protein
-
Add the prey protein (binding partner) to the solution of the now-modified bait protein. Allow the protein complex to form by incubating for an appropriate time (e.g., 30-60 minutes).
-
Transfer the sample to a UV-transparent container (e.g., quartz cuvette or thin-walled PCR tube).
-
Expose the sample to UV light (e.g., 365 nm) for 15-30 minutes on ice. The duration and intensity of UV exposure should be optimized to maximize crosslinking while minimizing protein damage.
-
Quench the photo-reaction by adding the appropriate quenching solution.
Step 3: Sample Preparation for Mass Spectrometry
-
Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT (10 mM final concentration) for 45 minutes at 37°C.
-
Alkylate cysteine residues with iodoacetamide (40 mM final concentration) for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the sample by LC-MS/MS.
Protocol 2: Protein Conjugation via Click Chemistry
This protocol outlines the use of the azide group for conjugation to an alkyne-modified molecule after the initial protein alkylation.
Materials:
-
Alkylated protein (from Step 1 of Protocol 1)
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or another protein)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
Procedure:
-
To the solution of the azide-modified protein, add the alkyne-containing molecule.
-
Prepare the click chemistry reaction mix. For a typical CuAAC reaction, the final concentrations should be around: 1 mM CuSO4, 5 mM sodium ascorbate, and 2 mM THPTA.
-
Add the click chemistry reaction mix to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
The conjugated protein can then be purified or analyzed as required.
Visualizations
Caption: Workflow for two-step protein crosslinking using 6-azido-N-(2-chloroethyl)hexanamide.
Caption: Chemical reaction pathway for the two-step crosslinking process.
Application Notes and Protocols: Hexanamide, 6-azido-N-(2-chloroethyl)- in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanamide, 6-azido-N-(2-chloroethyl)- is a versatile bifunctional chemical probe designed for activity-based protein profiling (ABPP) and chemical proteomics. This molecule incorporates two key reactive moieties: a nitrogen mustard group (-N-(2-chloroethyl)) that acts as an electrophilic "warhead" to covalently modify nucleophilic residues in protein active sites, and a terminal azide (-N3) group that serves as a "handle" for bioorthogonal click chemistry.
This dual functionality allows for the specific labeling of proteins that are susceptible to alkylation by nitrogen mustards, a class of compounds with significant therapeutic and toxicological relevance. Following covalent modification of target proteins within a complex biological system (e.g., cell lysate, intact cells), the azide handle enables the selective attachment of reporter tags, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach facilitates the identification and quantification of protein targets, providing valuable insights into drug-target interactions, mechanisms of toxicity, and the discovery of novel biomarkers. A primary and well-characterized target of this probe is Prostaglandin F2-alpha synthase (PGFS), also known as Aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in cancer progression and drug resistance.
Applications
-
Target Identification and Validation: Identification of cellular targets of nitrogen mustard-based compounds and other electrophilic drugs.
-
Activity-Based Protein Profiling (ABPP): Global profiling of the reactivity of specific enzyme classes directly in their native biological environment. ABPP allows for the assessment of the functional state of enzymes, as the probe typically reacts with the active form.
-
Drug Discovery and Development: Elucidation of the mechanism of action and off-target effects of covalent inhibitors. This can guide the optimization of lead compounds to improve their selectivity and reduce toxicity.
-
Biomarker Discovery: Identification of proteins that show differential reactivity to the probe in diseased versus healthy states, potentially revealing novel biomarkers for diagnosis or prognosis.
Experimental Protocols
Herein, we provide a detailed protocol for the application of Hexanamide, 6-azido-N-(2-chloroethyl)- in an in-lysate activity-based protein profiling experiment to identify protein targets, followed by enrichment and identification using mass spectrometry.
Protocol 1: In-Lysate Protein Labeling and Target Enrichment
Materials:
-
Hexanamide, 6-azido-N-(2-chloroethyl)- (Probe)
-
Proteome of interest (e.g., cell lysate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Biotin-alkyne reporter tag
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometry-grade water, acetonitrile, and formic acid
Procedure:
-
Proteome Preparation:
-
Prepare a cell lysate at a concentration of 1-2 mg/mL in PBS.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Labeling with Hexanamide, 6-azido-N-(2-chloroethyl)-:
-
To 1 mg of the proteome, add the probe to a final concentration of 10-50 µM.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Click Chemistry Reaction (CuAAC):
-
To the labeled proteome, add the following reagents in order, with vortexing after each addition:
-
Biotin-alkyne (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with PBS containing 0.1% SDS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.
-
-
On-Bead Tryptic Digestion for Mass Spectrometry:
-
Resuspend the beads in a buffer containing 2 M urea in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Sequest, Mascot).
-
Quantitative Data
The following table represents example data that could be obtained from a quantitative proteomics experiment comparing a control sample (DMSO vehicle) with a sample treated with Hexanamide, 6-azido-N-(2-chloroethyl)-. The ratio indicates the relative enrichment of the protein in the probe-treated sample.
| Protein ID | Gene Name | Protein Name | Ratio (Probe/Control) | p-value |
| P15121 | AKR1C3 | Aldo-keto reductase family 1 member C3 | 15.2 | <0.001 |
| Q06210 | GSTP1 | Glutathione S-transferase P | 8.7 | <0.005 |
| P08263 | GSTA1 | Glutathione S-transferase alpha-1 | 5.1 | <0.01 |
| P30043 | PRDX2 | Peroxiredoxin-2 | 4.5 | <0.01 |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 1.2 | >0.05 |
Note: This table contains representative data for illustrative purposes. Actual results may vary depending on the experimental conditions and the proteome being analyzed.
Visualizations
Experimental Workflow
Caption: Experimental workflow for target identification using Hexanamide, 6-azido-N-(2-chloroethyl)-.
Mechanism of Action
Caption: Logical relationship of the bifunctional probe for target protein labeling and detection.
AKR1C3 Signaling Pathway Involvement
Caption: Simplified signaling context of AKR1C3, a key target of the probe.
Application Notes and Protocols for Azido-Chloroethyl-Hexanamide Photo-Alkylating Probe (ACHP) in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Chemical probes that can covalently capture interacting proteins provide a powerful tool for identifying and characterizing these interactions within a complex biological milieu. This document provides detailed application notes and protocols for a hypothetical, yet representative, heterobifunctional chemical probe: Azido-N-(2-chloroethyl)hexanamide , which we will refer to as the Azido-Chloroethyl-Hexanamide Photo-Alkylating Probe (ACHP).
ACHP is designed with two distinct reactive moieties: a photo-activatable aryl azide and a targeted covalent-reactive chloroethylamide group. This dual functionality allows for a two-step process to trap and identify protein-protein interactions. The aryl azide, upon exposure to UV light, forms a highly reactive nitrene that non-selectively inserts into nearby molecules, including interacting proteins. The chloroethylamide group, on the other hand, can act as an alkylating agent, forming a stable covalent bond with nucleophilic residues such as cysteine, lysine, or histidine on a target protein. The hexanamide linker provides a flexible spacer to accommodate the geometry of the protein-protein interface.
These application notes will guide researchers in the use of ACHP for identifying protein binding partners, mapping interaction interfaces, and validating targets in drug development workflows.
Data Presentation: Quantitative Parameters for ACHP Usage
Effective use of ACHP requires careful optimization of several experimental parameters. The following tables summarize key quantitative data, presented as typical ranges, that should be determined empirically for each specific biological system.
Table 1: Recommended Concentration Ranges for ACHP
| Application | ACHP Concentration (µM) | Notes |
| In vitro crosslinking | 1 - 50 | Higher concentrations may be needed for weak interactions. Titration is recommended to minimize non-specific crosslinking. |
| In cellulo crosslinking | 0.1 - 10 | Lower concentrations are used to minimize off-target effects and cellular toxicity. Cell permeability should be assessed. |
| Target engagement validation | 0.01 - 5 | Concentration should be titrated around the known or expected Kd of the interaction to demonstrate specificity. |
Table 2: UV Crosslinking Parameters
| Parameter | Recommended Value | Notes |
| Wavelength | 254 - 365 nm | The optimal wavelength should be determined based on the specific aryl azide derivative in ACHP to maximize crosslinking efficiency and minimize protein damage. |
| UV Energy | 1 - 5 J/cm² | Energy should be optimized to achieve sufficient crosslinking without causing significant protein degradation. A UV radiometer should be used for accurate dosage. |
| Irradiation Time | 5 - 30 minutes | Time is dependent on the intensity of the UV source. Shorter, high-intensity exposure is often preferred. |
| Distance from UV Source | 2 - 10 cm | Keep consistent to ensure reproducibility. |
Table 3: Alkylation Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Incubation Time | 1 - 24 hours | The rate of alkylation is dependent on the reactivity of the target nucleophile and the local environment. Time course experiments are advised. |
| pH | 7.0 - 8.5 | The reactivity of nucleophilic amino acid side chains is pH-dependent. Higher pH can increase reactivity but may also affect protein stability. |
| Temperature | 4 - 37 °C | Higher temperatures can accelerate the reaction but may compromise the integrity of the protein complex. |
Experimental Protocols
Protocol 1: In Vitro Photoaffinity Crosslinking of a Purified Protein Complex
This protocol describes the use of ACHP to covalently crosslink two purified interacting proteins, Protein A (the "bait") and Protein B (the "prey").
Materials:
-
Purified Protein A and Protein B
-
ACHP stock solution (e.g., 10 mM in DMSO)
-
Interaction Buffer (e.g., PBS, HEPES, or Tris-based buffer, pH 7.4)
-
UV crosslinker with a specified wavelength (e.g., 365 nm)
-
SDS-PAGE reagents
-
Western blot or mass spectrometry reagents for analysis
Methodology:
-
Complex Formation: In a microcentrifuge tube, combine purified Protein A and Protein B in Interaction Buffer to a final volume of 50 µL. The molar ratio of the proteins should be optimized based on their binding affinity (a 1:1 or 1:2 bait-to-prey ratio is a good starting point). Incubate at room temperature for 30 minutes to allow for complex formation.
-
Probe Addition: Add ACHP from the stock solution to the protein complex mixture. The final concentration should be titrated (e.g., 1, 5, 10, 25 µM). Include a no-ACHP control and a no-UV control. Incubate the mixture in the dark for 15 minutes at room temperature.
-
UV Irradiation: Place the open tubes on ice in a UV crosslinker. Irradiate with UV light (e.g., 365 nm) for 15 minutes. The distance from the light source should be kept constant.
-
Alkylation (Optional Second Step): Following photo-crosslinking, the sample can be incubated at 37°C for 1-4 hours to allow for the chloroethylamide group to react with any suitably positioned nucleophiles, potentially strengthening the crosslink or providing additional structural information.
-
Quenching: (Optional) Add a quenching reagent like DTT (50 mM final concentration) to react with any unreacted chloroethylamide groups.
-
Analysis: Add SDS-PAGE loading buffer to the samples, boil for 5 minutes, and resolve the proteins by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-Protein B-ACHP conjugate can be visualized by Coomassie staining, silver staining, or Western blotting using antibodies against either protein. For identification of the crosslinked species and the site of crosslinking, the band of interest can be excised and analyzed by mass spectrometry.
Protocol 2: In Cellulo Identification of Binding Partners
This protocol outlines a workflow for using ACHP in living cells to identify the interaction partners of a target protein.
Materials:
-
Mammalian cells expressing the target protein (Protein X)
-
Cell culture medium and reagents
-
ACHP stock solution (e.g., 10 mM in DMSO)
-
PBS (ice-cold)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Affinity purification reagents (e.g., antibody against Protein X conjugated to beads)
-
SDS-PAGE and mass spectrometry reagents
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with varying concentrations of ACHP (e.g., 0.1, 1, 10 µM) in serum-free medium for 2-4 hours. Include a vehicle control (DMSO).
-
UV Irradiation: Wash the cells twice with ice-cold PBS. With a thin layer of PBS covering the cells, place the culture dish on a cold block and irradiate with UV light.
-
Cell Lysis: Immediately after irradiation, lyse the cells in ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Affinity Purification: Incubate the clarified lysate with an antibody against Protein X (or an appropriate tag) coupled to beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with Lysis Buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine or SDS-PAGE loading buffer).
-
Analysis by Mass Spectrometry: Resolve the eluate by SDS-PAGE. Excise the entire lane or specific bands corresponding to potential crosslinked complexes. Perform in-gel digestion followed by LC-MS/MS analysis to identify Protein X and its covalently bound interaction partners.
Visualizations
Caption: In Vitro Crosslinking Workflow with ACHP.
Application Notes and Protocols for N-(2-azidoethyl)hexanamide
Disclaimer: The compound "azido-chloroethyl-hexanamide" is not described in readily available chemical literature and is presumed to be a novel or specialized chemical entity. The following protocols are hypothetical and based on established chemical principles for the synthesis and application of analogous bifunctional molecules containing amide and azide functionalities. These procedures should be considered as a conceptual guide and would require extensive experimental validation and safety assessment before implementation. The protocols provided are intended for qualified researchers in a controlled laboratory setting.
Introduction
N-(2-azidoethyl)hexanamide is a bifunctional molecule designed for applications in bioconjugation and chemical biology. Its structure incorporates a hexanamide tail, which imparts lipophilicity, and a terminal azide group. The azide moiety is a versatile chemical handle for covalent modification of biomolecules and surfaces, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These application notes provide a hypothetical protocol for the synthesis of N-(2-azidoethyl)hexanamide from a chloro-precursor and a detailed methodology for its use in a typical CuAAC reaction.
Safety and Handling of Organic Azides
Organic azides are energetic compounds and can be heat- and shock-sensitive, potentially leading to explosive decomposition.[1] Extreme caution must be exercised at all stages of synthesis, handling, and storage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemically resistant gloves.[1] Conduct all experiments in a certified chemical fume hood, and use a blast shield for all reactions involving azides.[1]
-
Scale: Initial syntheses should be performed on a small scale (e.g., 0.5-1.0 gram).[2]
-
Stability: The stability of organic azides is related to their carbon-to-nitrogen ratio.[3] Azides with a low carbon-to-nitrogen ratio are more hazardous.[3]
-
Incompatible Materials:
-
Avoid contact with heavy metals (e.g., copper, lead, silver) as this can form highly shock-sensitive metal azides.[2] Do not use metal spatulas for transferring azide compounds.[1][4]
-
Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[2][4]
-
Avoid strong acids, which can form the highly toxic and explosive hydrazoic acid.[3]
-
-
Purification and Concentration: Do not purify organic azides by distillation or sublimation.[2][4] Purification should be limited to extraction and precipitation.[4] Avoid concentrating azide-containing solutions to dryness using rotary evaporation.[1]
-
Storage: Store organic azides in a cool (-18°C), dark place, preferably in plastic or Teflon-lined containers.[2][3]
-
Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and kept separate from acidic waste.[4] All azide waste must be disposed of through an official chemical waste program.[3]
Hypothetical Synthesis of N-(2-azidoethyl)hexanamide
This proposed synthesis involves two main steps: first, the formation of an amide bond to create the precursor N-(2-chloroethyl)hexanamide, followed by a nucleophilic substitution to introduce the azide functionality.
Step 1: Synthesis of N-(2-chloroethyl)hexanamide
This step involves the reaction of hexanoyl chloride with 2-chloroethylamine. The reaction of acyl chlorides with amines is a standard and efficient method for amide bond formation.[]
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
|---|---|---|---|---|
| Hexanoyl chloride | C₆H₁₁ClO | 134.60 g/mol | 1.35 g | 10 mmol |
| 2-Chloroethylamine HCl | C₂H₇Cl₂N | 115.99 g/mol | 1.16 g | 10 mmol |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 g/mol | 2.53 g (3.5 mL) | 25 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | 50 mL | - |
| 1 M HCl (aq) | HCl | - | 20 mL | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | - | 20 mL | - |
| Brine | NaCl (aq) | - | 20 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - |
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.16 g, 10 mmol) and triethylamine (3.5 mL, 25 mmol) in 50 mL of DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of hexanoyl chloride (1.35 g, 10 mmol) in 10 mL of DCM to the stirring mixture dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-(2-chloroethyl)hexanamide.
Step 2: Synthesis of N-(2-azidoethyl)hexanamide
This step converts the alkyl chloride to an alkyl azide via an SN2 reaction with sodium azide.[6]
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
|---|---|---|---|---|
| N-(2-chloroethyl)hexanamide | C₈H₁₆ClNO | 177.67 g/mol | 1.78 g | 10 mmol |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 g/mol | 0.98 g | 15 mmol |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | 40 mL | - |
| Deionized Water | H₂O | - | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | 150 mL | - |
| Brine | NaCl (aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - |
Protocol:
-
In a 100 mL round-bottom flask, dissolve the crude N-(2-chloroethyl)hexanamide (1.78 g, 10 mmol) in 40 mL of DMF.
-
Add sodium azide (0.98 g, 15 mmol) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate PPE.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the final product, N-(2-azidoethyl)hexanamide.
Characterization
The final product should be characterized to confirm its structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the azide group (disappearance of the chloroethyl signals and appearance of new signals corresponding to the azidoethyl group).
-
Infrared (IR) Spectroscopy: To detect the characteristic azide stretch (strong, sharp peak around 2100 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the use of N-(2-azidoethyl)hexanamide to label an alkyne-modified biomolecule (e.g., a protein or DNA oligonucleotide). The CuAAC reaction forms a stable triazole linkage.[7]
Materials and Reagents:
| Reagent | Purpose | Stock Solution | Final Concentration |
|---|---|---|---|
| Alkyne-modified biomolecule | Substrate | Varies | 10-100 µM |
| N-(2-azidoethyl)hexanamide | Azide component | 10 mM in DMSO | 1.5x biomolecule conc. |
| Copper(II) Sulfate (CuSO₄) | Copper source | 100 mM in water | 0.5-1.0 mM |
| THPTA or TBTA | Copper(I) ligand | 200 mM in water/DMSO | 2x CuSO₄ conc. |
| Sodium Ascorbate | Reducing agent | 100 mM in water (freshly prepared) | 5 mM |
| Buffer (e.g., PBS, pH 7.4) | Reaction medium | - | - |
| DMSO | Co-solvent | - | Up to 50% v/v |
Protocol:
-
Prepare Reagent Stocks: Prepare stock solutions of all reagents as listed in the table above. The sodium ascorbate solution should be made fresh immediately before use.
-
Prepare Copper-Ligand Complex: In a microcentrifuge tube, mix the required volumes of CuSO₄ and the ligand (e.g., THPTA for aqueous reactions) stock solutions. Incubate for 2-3 minutes at room temperature.[7][8]
-
Set up the Reaction: In a separate microcentrifuge tube, combine the following in order:
-
Buffer (e.g., PBS)
-
Alkyne-modified biomolecule
-
N-(2-azidoethyl)hexanamide stock solution
-
DMSO (if needed to ensure solubility)
-
-
Vortex the mixture gently.
-
Initiate the Reaction:
-
Add the pre-mixed copper-ligand complex to the reaction tube.
-
Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.[7]
-
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction can be protected from light.[8]
-
Purification: Once the reaction is complete, the labeled biomolecule can be purified from excess reagents using appropriate methods such as ethanol precipitation (for DNA), dialysis, or size-exclusion chromatography (for proteins).
Visualizations
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ucd.ie [ucd.ie]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com.cn [confluore.com.cn]
Application Notes and Protocols: Hexanamide, 6-azido-N-(2-chloroethyl)- in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanamide, 6-azido-N-(2-chloroethyl)- is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications. This unique molecule incorporates two distinct reactive functionalities: a terminal azide group and an N-(2-chloroethyl) group. This dual reactivity allows for a versatile, two-step approach to covalently linking biomolecules, making it an invaluable tool in drug development, proteomics, and diagnostics.
The azide moiety enables highly specific and efficient conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". These reactions are bioorthogonal, meaning they proceed with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.
The N-(2-chloroethyl) group is a nitrogen mustard analogue, a potent alkylating agent that can form stable covalent bonds with nucleophilic groups found in biomolecules, such as the N7 position of guanine in DNA, and the sulfhydryl groups of cysteine or the imidazole rings of histidine residues in proteins. This functionality is particularly useful for creating permanent linkages to target molecules.
The combination of these two functionalities in a single reagent opens up possibilities for sequential or orthogonal labeling and crosslinking strategies. For example, a biomolecule can first be modified via click chemistry, and the resulting conjugate can then be used to alkylate a second target. This allows for the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and probes for studying protein-protein or protein-nucleic acid interactions.
Principle of Dual Functionality
The utility of Hexanamide, 6-azido-N-(2-chloroethyl)- lies in the distinct reactivity of its two functional groups, which can be addressed under different reaction conditions.
-
Azide Group (Click Chemistry): The azide is relatively stable and selectively reacts with terminal alkynes. This reaction can be catalyzed by copper(I) ions or can proceed without a catalyst if a strained alkyne (e.g., dibenzocyclooctyne, DBCO) is used. The resulting triazole linkage is highly stable.
-
N-(2-chloroethyl) Group (Alkylation): This group acts as an alkylating agent. The reaction typically proceeds via the formation of a highly reactive aziridinium ion intermediate, which is then attacked by a nucleophile on the target biomolecule. The rate of this reaction is influenced by pH and temperature.
This differential reactivity allows for a controlled, stepwise conjugation process.
Applications
-
Antibody-Drug Conjugates (ADCs): An antibody can be modified with an alkyne group and subsequently reacted with Hexanamide, 6-azido-N-(2-chloroethyl)- via click chemistry. The resulting antibody-linker conjugate can then be attached to a therapeutic agent or a target biomolecule through the alkylating functionality of the chloroethyl group.
-
Targeted Drug Delivery: A targeting ligand (e.g., a peptide or small molecule) can be linked to the reagent via one functionality, and a therapeutic payload via the other, creating a targeted drug delivery system.
-
Proximity-Induced Crosslinking: The reagent can be used to study molecular interactions. By attaching it to one biomolecule, it can be used to covalently trap interacting partners through the second reactive group upon binding.
-
Fluorescent Labeling and Imaging: A fluorescent probe with an alkyne handle can be attached via click chemistry, and the resulting conjugate can be used to label specific cellular components through alkylation.
Data Presentation
Table 1: Representative Reaction Efficiencies for Bioconjugation Steps
| Reaction Step | Biomolecule | Partner Moiety | Typical Yield (%) | Reference |
| CuAAC Click Chemistry | Alkyne-modified Antibody | Hexanamide, 6-azido-N-(2-chloroethyl)- | > 90% | [General Click Chemistry Protocols] |
| SPAAC Click Chemistry | DBCO-modified Protein | Hexanamide, 6-azido-N-(2-chloroethyl)- | > 95% | [Strain-Promoted Click Chemistry Literature] |
| Alkylation | Thiol-containing Peptide | Chloroethyl-functionalized Linker | 70-85% | [Nitrogen Mustard Alkylation Studies] |
| Alkylation | Guanine in DNA | Chloroethyl-functionalized Linker | 60-80% | [DNA Alkylating Agent Literature] |
Note: The yields presented are typical values for analogous reactions and may vary depending on the specific biomolecules and reaction conditions.
Table 2: Stability of Formed Linkages
| Linkage Type | Formed From | Stability Condition | Half-life |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Physiological pH (7.4), 37°C | > 1 year |
| Thioether | Alkylation of Cysteine | Physiological pH (7.4), 37°C | > 6 months |
| Alkylated Guanine | Alkylation of DNA | Physiological pH (7.4), 37°C | Several weeks to months |
Experimental Protocols
Protocol 1: Two-Step Sequential Bioconjugation to a Protein
This protocol describes the sequential conjugation of a reporter molecule (e.g., a fluorescent dye) and a target protein using Hexanamide, 6-azido-N-(2-chloroethyl)-.
Step 1: Click Chemistry Reaction with an Alkyne-Modified Reporter Molecule
-
Materials:
-
Alkyne-modified reporter molecule (e.g., Alkyne-Fluorophore)
-
Hexanamide, 6-azido-N-(2-chloroethyl)-
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
-
Procedure:
-
Prepare a 10 mM stock solution of the Alkyne-Fluorophore in DMSO.
-
Prepare a 10 mM stock solution of Hexanamide, 6-azido-N-(2-chloroethyl)- in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
In a microcentrifuge tube, combine the following in order:
-
PBS to a final volume of 1 mL.
-
10 µL of 10 mM Alkyne-Fluorophore (final concentration 100 µM).
-
12 µL of 10 mM Hexanamide, 6-azido-N-(2-chloroethyl)- (final concentration 120 µM, 1.2 equivalents).
-
-
Prepare the copper catalyst premix: in a separate tube, mix 2 µL of 50 mM CuSO₄ and 10 µL of 100 mM THPTA. Let it stand for 2 minutes.
-
Add the 12 µL of the copper catalyst premix to the reaction mixture.
-
Initiate the reaction by adding 4 µL of 500 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting Fluorophore-Hexanamide conjugate by reverse-phase HPLC or size-exclusion chromatography.
-
Step 2: Alkylation of a Target Protein
-
Materials:
-
Purified Fluorophore-Hexanamide conjugate from Step 1.
-
Target protein with accessible nucleophilic residues (e.g., cysteine or histidine).
-
Reaction buffer (e.g., PBS or HEPES buffer, pH 7.5-8.5).
-
-
Procedure:
-
Dissolve the purified Fluorophore-Hexanamide conjugate in the reaction buffer to a final concentration of 1 mM.
-
Prepare a solution of the target protein in the reaction buffer at a concentration of 10-50 µM.
-
Add the Fluorophore-Hexanamide conjugate solution to the protein solution at a 10- to 50-fold molar excess.
-
Incubate the reaction at 37°C for 4-16 hours. The optimal time should be determined empirically.
-
Quench the reaction by adding a thiol-containing reagent like 2-mercaptoethanol to a final concentration of 10 mM.
-
Remove the excess unreacted conjugate and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterize the final conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the use of Hexanamide, 6-azido-N-(2-chloroethyl)- for a two-step labeling process on live cells.
Step 1: Metabolic Labeling of Cells with a DBCO-modified Sugar
-
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
DBCO-modified metabolic precursor (e.g., DBCO-ManNAc for sialic acid labeling).
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Supplement the cell culture medium with the DBCO-modified precursor (e.g., 25-50 µM DBCO-ManNAc).
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the DBCO-sugar into cell surface glycans.
-
Step 2: Labeling of DBCO-modified Cells and Subsequent Alkylation
-
Materials:
-
DBCO-labeled cells from Step 1.
-
Hexanamide, 6-azido-N-(2-chloroethyl)-.
-
Cell-impermeable fluorescent reporter with a nucleophilic handle for subsequent detection of alkylation (optional).
-
-
Procedure:
-
Wash the DBCO-labeled cells twice with cold PBS.
-
Prepare a 100 µM solution of Hexanamide, 6-azido-N-(2-chloroethyl)- in serum-free medium.
-
Incubate the cells with the reagent solution for 1 hour at 37°C. This will attach the linker to the cell surface via SPAAC.
-
Wash the cells three times with cold PBS to remove unreacted reagent.
-
The chloroethyl group is now displayed on the cell surface. This can be used to:
-
Crosslink to adjacent proteins: Incubate the cells under physiological conditions for several hours to allow for alkylation of nearby cell surface proteins.
-
Attach a second molecule: Incubate the cells with a molecule containing a highly reactive nucleophile (e.g., a thiol-containing fluorescent dye) to specifically label the chloroethyl group.
-
-
Analyze the results by flow cytometry or fluorescence microscopy.
-
Visualizations
Application Notes and Protocols for Protein Labeling with Azido-NHS Esters
Introduction
The ability to specifically label proteins is a cornerstone of modern biological research and drug development. Chemical probes that covalently attach to proteins provide a powerful tool for their identification, tracking, and functional characterization. Azido-N-hydroxysuccinimidyl (NHS) esters are a class of amine-reactive chemical probes that introduce an azide moiety onto a protein of interest. This bioorthogonal handle can then be used for subsequent modifications via "click chemistry," a highly efficient and specific reaction, enabling a two-step labeling strategy. This document provides detailed application notes and protocols for the use of a representative azido-NHS ester, Succinimidyl 6-azidohexanoate, for labeling proteins.
Principle of the Method
The labeling process occurs in two main stages. First, the NHS ester of the azido-probe reacts with primary amines on the protein, primarily the ε-amine of lysine residues and the α-amine at the N-terminus, to form a stable amide bond. This reaction is typically performed in a slightly alkaline buffer (pH 7-9). Following the initial labeling, the azide group on the protein serves as a versatile handle for the covalent attachment of a wide range of reporter molecules, such as fluorophores, biotin, or drug molecules, that contain a corresponding alkyne group. This second step is achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as click chemistry.[1][2]
Quantitative Data Summary
The efficiency of protein labeling with azido-NHS esters can be influenced by several factors, including the concentration of the protein and the labeling reagent, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative parameters for labeling a generic IgG antibody.
| Parameter | Value | Notes |
| Molar Excess of Azido-NHS Ester | 10-20 fold | A higher molar excess may be required for dilute protein solutions to achieve a similar degree of labeling.[3] |
| Typical Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[3][4] |
| Reaction pH | 7.2 - 8.5 | NHS esters react efficiently with primary amines at a slightly alkaline pH.[5] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times do not necessarily increase the degree of labeling and may lead to hydrolysis of the NHS ester.[3] |
| Expected Degree of Labeling (DOL) | 2-8 azides per antibody | The DOL can be controlled by adjusting the molar excess of the labeling reagent.[6] |
| Labeling Efficiency | 20-50% | This refers to the percentage of the azido-NHS ester that is covalently attached to the protein.[7] |
Experimental Protocols
Protocol 1: Labeling of a Protein with Succinimidyl 6-azidohexanoate
This protocol describes a general procedure for labeling a protein with an azido-NHS ester.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Succinimidyl 6-azidohexanoate (or other azido-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[5]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Azido-NHS Ester Stock Solution:
-
Immediately before use, dissolve the Succinimidyl 6-azidohexanoate in DMSO or DMF to a final concentration of 10 mM.[3]
-
-
Calculate the Volume of Azido-NHS Ester to Add:
-
Determine the desired molar excess of the azido-NHS ester (e.g., 20-fold molar excess).
-
Calculate the required volume of the 10 mM stock solution to add to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3]
-
-
Labeling Reaction:
-
Add the calculated volume of the azido-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[3]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted azido-NHS ester and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[4]
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined using methods such as mass spectrometry.
-
Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Protocol 2: Click Chemistry Reaction for Fluorophore Conjugation
This protocol describes the subsequent conjugation of an alkyne-containing fluorophore to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Fluorescently Labeled Protein:
-
Remove the excess reagents by passing the reaction mixture through a desalting column or by dialysis.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.
-
Store the fluorescently labeled protein under appropriate conditions, protected from light.
-
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Reaction mechanism of two-step protein labeling.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. glenresearch.com [glenresearch.com]
- 5. interchim.fr [interchim.fr]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
Application Notes and Protocols: Azido-N-(2-chloroethyl)hexanamide as a Bifunctional Chemical Probe
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. As of the date of this document, there is a lack of published scientific literature on the synthesis and application of azido-N-(2-chloroethyl)hexanamide as a chemical probe. The proposed methodologies are based on the known reactivity of the functional groups present in the molecule, namely the chloroethylamide moiety as an alkylating agent and the azide group for bioorthogonal ligation.
Introduction
Azido-N-(2-chloroethyl)hexanamide is a putative bifunctional chemical probe designed for covalent targeting and subsequent labeling of biomolecules. Its structure incorporates two key reactive moieties: a chloroethylamide group, which can act as a covalent warhead to alkylate nucleophilic residues in proteins or nucleic acids, and a terminal azide group, which serves as a handle for bioorthogonal click chemistry reactions. This dual functionality allows for a two-step approach to target identification and visualization. The hexanamide linker provides a balance of hydrophobicity and flexibility.
These characteristics suggest potential applications in:
-
Activity-Based Protein Profiling (ABPP): For the identification of novel protein targets that are covalently modified by the probe.
-
DNA Damage and Repair Studies: To investigate the mechanisms of DNA alkylation and subsequent cellular repair pathways.
-
Target Engagement and Validation: To confirm the interaction of small molecules with their intended biological targets in a cellular context.
Mechanism of Action
The proposed mechanism involves a two-step process. Initially, the chloroethylamide group of azido-N-(2-chloroethyl)hexanamide acts as an electrophile, forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine, or DNA bases) on the target biomolecule. Following this covalent modification, the azide handle is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne- or cyclooctyne-functionalized reporter tag (e.g., a fluorophore or biotin).
Quantitative Data Summary
The following tables represent hypothetical data from experiments using azido-N-(2-chloroethyl)hexanamide as a chemical probe to identify protein targets in a cancer cell line.
Table 1: In Vitro Labeling Efficiency
| Reporter Tag | Concentration of Probe (µM) | Incubation Time (min) | Labeling Efficiency (%) |
| Alkyne-Fluor 488 | 10 | 30 | 65 |
| Alkyne-Fluor 488 | 10 | 60 | 82 |
| Alkyne-Fluor 488 | 25 | 30 | 78 |
| Alkyne-Fluor 488 | 25 | 60 | 91 |
| DBCO-Biotin | 10 | 30 | 70 |
| DBCO-Biotin | 10 | 60 | 88 |
| DBCO-Biotin | 25 | 30 | 81 |
| DBCO-Biotin | 25 | 60 | 95 |
Table 2: IC50 Values for Cell Viability
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| HeLa | 24 | 75.2 |
| HeLa | 48 | 48.5 |
| A549 | 24 | 92.1 |
| A549 | 48 | 63.7 |
| Jurkat | 24 | 68.9 |
| Jurkat | 48 | 41.3 |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Labeling of Proteins
This protocol describes the labeling of proteins in a cell lysate using azido-N-(2-chloroethyl)hexanamide followed by CuAAC with a fluorescent alkyne reporter.
Materials:
-
Azido-N-(2-chloroethyl)hexanamide (10 mM stock in DMSO)
-
Cell lysate (1-2 mg/mL protein concentration)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488, 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄, 50 mM stock in H₂O)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in H₂O)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)
-
SDS-PAGE loading buffer
-
Coomassie stain or other total protein stain
Procedure:
-
Probe Incubation: In a microcentrifuge tube, combine 48 µL of cell lysate with 2 µL of a 250 µM working solution of azido-N-(2-chloroethyl)hexanamide (final concentration 10 µM). Incubate at 37°C for 60 minutes.
-
Click Chemistry Reaction:
-
Prepare a fresh "click mix" by adding the following in order: 1 µL of 10 mM alkyne-fluorophore, 2 µL of 50 mM CuSO₄, 2 µL of 50 mM TCEP, and 2 µL of 10 mM TBTA. Vortex briefly.
-
Add 7 µL of the click mix to the 50 µL protein labeling reaction.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation (Optional but Recommended): Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the pellet.
-
SDS-PAGE Analysis:
-
Resuspend the protein pellet in 20 µL of 1x SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5 minutes.
-
Load the sample onto an SDS-PAGE gel and run at the appropriate voltage.
-
-
Imaging:
-
After electrophoresis, visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.
-
Protocol 2: Pull-Down of Biotinylated Proteins
This protocol describes the enrichment of proteins covalently modified by the probe using a biotinylated reporter and streptavidin affinity chromatography.
Materials:
-
Azido-N-(2-chloroethyl)hexanamide (10 mM stock in DMSO)
-
Cell lysate (1-2 mg/mL protein concentration)
-
DBCO-Biotin (10 mM stock in DMSO)
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Probe Incubation: Treat cell lysate with azido-N-(2-chloroethyl)hexanamide as described in Protocol 1, Step 1.
-
SPAAC Reaction: Add DBCO-Biotin to the lysate to a final concentration of 25 µM. Incubate at room temperature for 1 hour.
-
Streptavidin Bead Incubation:
-
Wash 50 µL of streptavidin-agarose bead slurry three times with lysis buffer.
-
Add the biotin-labeled lysate to the washed beads and incubate for 2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.
-
Wash the beads three times with 1 mL of wash buffer.
-
-
Elution:
-
After the final wash, add 50 µL of 2x SDS-PAGE loading buffer to the beads.
-
Boil the sample at 95°C for 10 minutes to elute the bound proteins.
-
-
Analysis:
-
Centrifuge the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry for identification.
-
Visualizations
Caption: Proposed mechanism of action for azido-N-(2-chloroethyl)hexanamide.
Caption: Experimental workflow for target identification.
Application Notes and Protocols: In Situ Crosslinking with Hexanamide, 6-azido-N-(2-chloroethyl)-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the predicted reactivity of the functional groups of Hexanamide, 6-azido-N-(2-chloroethyl)-. Due to a lack of specific published data for this compound, these guidelines are theoretical and should be optimized for specific experimental contexts.
Introduction
Hexanamide, 6-azido-N-(2-chloroethyl)- is a hetero-bifunctional crosslinking agent designed for the in situ analysis of protein-protein interactions. Its unique architecture, featuring a chloroethylamide group and a photo-activatable azide group, allows for a two-step crosslinking strategy. This enables the capture of transient or weak interactions within a cellular environment, providing valuable insights for drug development and molecular biology research.
The chloroethylamide moiety acts as an alkylating agent, forming a stable covalent bond with nucleophilic residues on a target protein. The azide group remains inert until activated by UV light, at which point it forms a highly reactive nitrene that can covalently bind to interacting molecules in close proximity. This temporal control over the second crosslinking step is a key advantage for studying dynamic cellular processes.
Chemical and Physical Properties
| Property | Value | Source/Rationale |
| CAS Number | 1445799-87-0 | Chemical Abstracts Service Registry |
| Molecular Formula | C8H15ClN4O | Deduced from structure |
| Molecular Weight | 218.68 g/mol | Calculated from formula |
| Reactive Group 1 | N-(2-chloroethyl)amide | Alkylating agent, reacts with nucleophiles |
| Reactive Group 2 | Azide | Photo-reactive, forms a nitrene upon UV exposure |
| Spacer Arm Length | ~9.7 Å | Estimated based on bond lengths |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | Based on the structure of similar crosslinkers |
Experimental Protocols
Protocol 1: Two-Step In Situ Crosslinking of Intracellular Proteins
This protocol outlines a general procedure for using Hexanamide, 6-azido-N-(2-chloroethyl)- to study protein-protein interactions within cultured mammalian cells.
Materials:
-
Hexanamide, 6-azido-N-(2-chloroethyl)-
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
UV lamp (365 nm)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate and culture cells to the desired confluency (typically 70-80%).
-
Treat cells with experimental compounds (e.g., drugs, ligands) as required to induce the protein interaction of interest.
-
-
Step 1: Alkylation Reaction (Chloroethylamide Group)
-
Prepare a 10 mM stock solution of Hexanamide, 6-azido-N-(2-chloroethyl)- in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 100-500 µM, requires optimization).
-
Remove the existing medium from the cells and replace it with the crosslinker-containing medium.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. This allows the chloroethylamide group to react with accessible nucleophilic residues on proteins.
-
-
Washing:
-
Aspirate the crosslinker-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any unreacted crosslinker.
-
-
Step 2: Photo-Crosslinking (Azide Group)
-
Add a minimal volume of ice-cold PBS to cover the cell monolayer.
-
Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal time and distance from the lamp require empirical determination. This step activates the azide group to crosslink with nearby interacting proteins.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the crosslinked protein complexes.
-
-
Downstream Analysis:
-
The crosslinked protein complexes can be analyzed by various methods, including:
-
SDS-PAGE and Western Blotting: To detect shifts in the molecular weight of the target protein due to crosslinking.
-
Immunoprecipitation: To enrich for the crosslinked complexes using an antibody against the protein of interest.
-
Mass Spectrometry: To identify the crosslinked proteins and map the interaction sites.
-
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the optimization of the crosslinking reaction. Actual values must be determined empirically.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Crosslinker Concentration | 100 µM | 250 µM | 500 µM | Increased crosslinking with higher concentration, potential for increased non-specific binding. |
| Alkylation Time | 1 hour | 2 hours | 4 hours | Increased labeling of the primary target over time. |
| UV Exposure Time | 5 min | 10 min | 15 min | Increased formation of crosslinked complexes with longer exposure, risk of protein damage. |
| Crosslinking Efficiency | Low | Medium | High | Optimal efficiency balances specific crosslinking with minimal side reactions. |
Visualizations
Caption: Chemical structure of the crosslinker.
Caption: Experimental workflow for in situ crosslinking.
Application Notes and Protocols: 6-azido-N-(2-chloroethyl)hexanamide for Live Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-azido-N-(2-chloroethyl)hexanamide is a bifunctional chemical probe designed for live-cell imaging applications. Its structure incorporates two key reactive groups:
-
N-(2-chloroethyl) group: This functional group can act as a weak alkylating agent, potentially enabling covalent attachment to nucleophilic residues (e.g., cysteine, histidine) on proteins or other biomolecules within the cell. This allows for targeted labeling of specific cellular components.
-
Azido group: This group serves as a bioorthogonal handle for "click chemistry."[1][2] The azide is metabolically stable and does not react with native functional groups found in cells.[1] It can be specifically ligated to a fluorescent probe containing a complementary alkyne or cyclooctyne group for visualization.
This dual functionality allows for a two-step labeling strategy: first, the covalent attachment of the probe to its target, and second, the fluorescent tagging of the probe for imaging. This approach is highly modular and can be adapted for various imaging modalities, including confocal microscopy and super-resolution techniques like STED microscopy.[3]
Proposed Signaling Pathway and Mechanism of Action
The proposed mechanism for using 6-azido-N-(2-chloroethyl)hexanamide in live-cell imaging involves a two-step process. Initially, the chloroethyl group on the molecule covalently binds to a target biomolecule within the cell. Subsequently, the azide group is available for a bioorthogonal click chemistry reaction with a fluorescently labeled alkyne, allowing for visualization.
Caption: Proposed two-step mechanism for live-cell imaging.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for live-cell labeling experiments using click chemistry. These values should be optimized for each specific cell line and probe.
Table 1: Reagent Concentrations for Labeling
| Reagent | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | Reference |
| Azide Probe | 10-100 µM | 10-100 µM | General |
| Alkyne-Fluorophore | 1-25 µM | Not Applicable | [4] |
| Cyclooctyne-Fluorophore | Not Applicable | 1-10 µM | [5] |
| CuSO₄ | 50-100 µM | Not Applicable | [4] |
| Copper Ligand (e.g., THPTA) | 250-500 µM | Not Applicable | [4] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-2.5 mM | Not Applicable | [4] |
Table 2: Incubation Times and Conditions
| Step | Parameter | Typical Value | Reference |
| Probe Incubation | Time | 1-24 hours | General |
| Temperature | 37°C | General | |
| Click Reaction (CuAAC) | Time | 1-10 minutes | [4] |
| Temperature | 4°C or 37°C | [4] | |
| Click Reaction (SPAAC) | Time | 10-60 minutes | [5] |
| Temperature | 37°C | [5] |
Experimental Protocols
Protocol 1: General Cell Culture and Probe Incubation
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides appropriate for microscopy. Allow cells to adhere and reach 60-80% confluency.
-
Probe Preparation: Prepare a stock solution of 6-azido-N-(2-chloroethyl)hexanamide in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM).
-
Probe Incubation: Remove the existing medium from the cells and add the medium containing the azide probe. Incubate for a predetermined time (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells three times with pre-warmed PBS or medium to remove any unbound probe.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This method is rapid but can exhibit some cytotoxicity due to the copper catalyst.[1][4]
Caption: Workflow for Copper-Catalyzed Click Chemistry (CuAAC).
-
Prepare Click Reaction Mix: Prepare a fresh solution containing the alkyne-fluorophore, CuSO₄, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in a biocompatible buffer.
-
Labeling Reaction: Add the click reaction mix to the washed cells and incubate for 1-10 minutes at 37°C.[4]
-
Washing: Wash the cells three times with PBS containing a suitable quencher (e.g., 10 mM EDTA) to remove copper, followed by two washes with PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This copper-free method is generally more biocompatible for live-cell imaging.[1][5]
Caption: Workflow for Copper-Free Click Chemistry (SPAAC).
-
Prepare Labeling Medium: Dilute the cyclooctyne-fluorophore conjugate in pre-warmed cell culture medium to the desired final concentration.
-
Labeling Reaction: Add the labeling medium to the washed, azide-labeled cells and incubate for 10-60 minutes at 37°C.[5]
-
Washing: Wash the cells three times with fresh medium or PBS to remove the unbound fluorophore.
-
Imaging: Proceed with live-cell imaging. For long-term studies, the cells can be returned to a standard culture medium.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe/fluorophore. | Increase the number and duration of washing steps. Include a quencher in the wash buffer for CuAAC. |
| No/Weak Signal | Inefficient probe incorporation or click reaction. | Optimize probe concentration and incubation time. For CuAAC, ensure the freshness of the sodium ascorbate solution. For SPAAC, consider a more reactive cyclooctyne derivative. |
| Cell Toxicity/Death | Probe concentration is too high. Copper toxicity (for CuAAC). | Perform a dose-response curve to determine the optimal, non-toxic probe concentration. For CuAAC, minimize incubation time and use a copper ligand.[4] Consider switching to SPAAC.[1] |
Concluding Remarks
The use of bifunctional probes like 6-azido-N-(2-chloroethyl)hexanamide, in conjunction with click chemistry, offers a powerful and versatile platform for live-cell imaging. The protocols and data presented here provide a foundation for developing specific experimental workflows. Careful optimization of labeling and reaction conditions is crucial for achieving high-quality imaging results while maintaining cell health.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common issues with Hexanamide, 6-azido-N-(2-chloroethyl)- experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexanamide, 6-azido-N-(2-chloroethyl)-.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of Hexanamide, 6-azido-N-(2-chloroethyl)-?
A1: The key chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1445799-87-0 | [1] |
| Molecular Formula | C8H15ClN4O | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
Q2: How should I handle and store Hexanamide, 6-azido-N-(2-chloroethyl)- safely?
A2: Due to the presence of the azide group, this compound should be handled with caution. Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or certain chemicals.
Storage and Handling Recommendations:
| Guideline | Recommendation |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[2][3][4][5] |
| Ventilation | Use in a well-ventilated area, preferably a chemical fume hood.[2][3][4][5] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place, away from heat and light.[3][4][5] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and heavy metals.[3][4][5] |
| Waste Disposal | Dispose of waste containing this compound according to all applicable local and national regulations for chemical waste.[2] |
Q3: What is the stability of the azide group in this molecule?
A3: The stability of organic azides is often estimated by the ratio of carbon atoms to nitrogen atoms (C/N). For Hexanamide, 6-azido-N-(2-chloroethyl)- (C8H15ClN4O), there are 8 carbon atoms and 4 nitrogen atoms (from the amide and azide groups). The C/N ratio is 8/4 = 2. Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but should be handled with care and stored at low temperatures.
Q4: What is the potential reactivity of the N-(2-chloroethyl) group?
A4: The N-(2-chloroethyl) group is susceptible to nucleophilic substitution and intramolecular cyclization, especially in the presence of bases. The nitrogen atom of the amide can act as an internal nucleophile, potentially leading to the formation of a six-membered ring. This reactivity should be considered when planning reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with Hexanamide, 6-azido-N-(2-chloroethyl)-, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Issue 1: Low or no yield in CuAAC reaction.
| Potential Cause | Troubleshooting Step |
| Inaccessible alkyne | If your alkyne-containing molecule is large or has significant hydrophobic regions, the alkyne group may be sterically hindered or buried. Consider performing the reaction in denaturing or more solvating conditions, such as with the addition of DMSO. |
| Oxidation of Cu(I) catalyst | The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure that a reducing agent, such as sodium ascorbate, is used in sufficient quantity.[6] It is often beneficial to prepare the catalyst solution just before use. |
| Sequestration of copper catalyst | If your reaction mixture contains other functional groups that can chelate copper, such as proteins or other ligands, the catalyst may be sequestered. In such cases, using an excess of the copper catalyst and a stabilizing ligand can be beneficial. |
| Impure starting materials | Ensure the purity of your Hexanamide, 6-azido-N-(2-chloroethyl)- and your alkyne partner. Impurities can interfere with the reaction. |
Issue 2: Formation of side products.
| Potential Cause | Troubleshooting Step |
| Intramolecular cyclization | The N-(2-chloroethyl) group can undergo intramolecular cyclization, especially under basic conditions. Avoid using strong bases in your reaction mixture. If a base is necessary, consider using a non-nucleophilic base and running the reaction at a lower temperature. |
| Reaction with nucleophiles | If your reaction mixture contains other nucleophiles, they may react with the N-(2-chloroethyl) group. Protect other nucleophilic functional groups if possible, or consider alternative reaction conditions. |
| Oxidative homocoupling of alkyne | This can occur if the Cu(I) catalyst is oxidized. Ensure an adequate amount of reducing agent (e.g., sodium ascorbate) is present to prevent this side reaction.[6] |
Issue 3: Difficulty in product purification.
| Potential Cause | Troubleshooting Step |
| Similar polarity of product and starting material | The product of the click reaction may have a similar polarity to the starting materials, making separation by chromatography challenging. Consider using a different solvent system for chromatography or exploring alternative purification techniques such as crystallization or precipitation. |
| Presence of copper catalyst in the product | Residual copper can be removed by washing with an aqueous solution of a chelating agent like EDTA. |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This is a general protocol and may require optimization for your specific substrates.
Materials:
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Hexanamide, 6-azido-N-(2-chloroethyl)-
-
Alkyne-containing substrate
-
Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
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Appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent.
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In a reaction vial, add the alkyne-containing substrate.
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Add the Hexanamide, 6-azido-N-(2-chloroethyl)- solution. A slight excess (1.1-1.5 equivalents) is often used.
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Prepare the catalyst solution by premixing the CuSO4 and ligand solutions. A 1:2 to 1:5 molar ratio of CuSO4 to ligand is common.
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Add the catalyst solution to the reaction mixture.
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Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. Typically, a significant excess of sodium ascorbate is used.
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Allow the reaction to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
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Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.
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Purify the product using an appropriate method, such as column chromatography or preparative HPLC.
Visualizations
References
"troubleshooting guide for azido-chloroethyl-hexanamide protocols"
Welcome to the technical support center for protocols involving azido-chloroethyl-hexanamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimental procedures, with a focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a primary application for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of azido-chloroethyl-hexanamide?
A1: Azido-chloroethyl-hexanamide is a bifunctional molecule. The azido group makes it a suitable reagent for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, for covalently linking it to alkyne-modified molecules.[][2] The chloroethyl group can potentially serve as a reactive handle for further functionalization, though this is less common in the context of its use in CuAAC.
Q2: What are the critical safety precautions when handling azido-chloroethyl-hexanamide?
A2: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in the presence of strong acids or metals. Always handle azido-chloroethyl-hexanamide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Avoid contact with skin and eyes.[3][4] It is crucial to prevent the formation of heavy metal azides, which are highly explosive, so avoid contact with metals like copper, lead, and mercury in waste streams.
Q3: How should I store azido-chloroethyl-hexanamide?
A3: Store azido-chloroethyl-hexanamide in a tightly sealed container in a cool, dry, and dark place.[5] Refrigeration is often recommended.[3] Protect it from light, heat, and sources of ignition.[5][3]
Troubleshooting Guide for CuAAC Reactions
This section addresses common problems encountered when using azido-chloroethyl-hexanamide in CuAAC reactions.
Low or No Product Yield
Problem: The CuAAC reaction is showing low or no formation of the desired triazole product.
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalytic species in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[6][7] Ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is present to maintain the copper in the +1 oxidation state.[6][7] Alternatively, use a pre-formed Cu(I) source like CuBr or CuI, but handle it under an inert atmosphere.[4] |
| Copper Sequestration | If your reaction mixture contains other molecules that can chelate copper, such as proteins with histidine residues or buffers like Tris, the catalyst may be sequestered and unavailable for the reaction.[5][4] Consider increasing the copper concentration or adding a sacrificial metal like Zn(II) to bind to the chelating agents.[4] Avoid using Tris buffer; opt for phosphate, HEPES, or carbonate buffers.[5] |
| Poor Reagent Quality | The azido-chloroethyl-hexanamide or the alkyne-containing substrate may have degraded. Verify the integrity of your starting materials using an appropriate analytical technique (e.g., NMR, Mass Spectrometry). |
| Inaccessible Reactive Groups | In bioconjugation, the azide or alkyne groups on a large biomolecule may be buried within its three-dimensional structure, making them inaccessible for reaction.[3][4] Try performing the reaction in the presence of a denaturing agent (e.g., DMSO) to expose the reactive sites.[3][4] |
| Suboptimal Reaction Conditions | The reaction may be too slow at the current temperature. Gently warming the reaction (if your biomolecules can tolerate it) can increase the reaction rate.[3] Also, ensure the pH of the reaction medium is within the optimal range of 4-12.[2][6] |
Presence of Side Products
Problem: The reaction mixture contains significant amounts of unintended byproducts.
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | In the presence of oxygen, Cu(II) can catalyze the oxidative homocoupling of terminal alkynes to form diynes.[3][7] Ensure the reaction is adequately deoxygenated or that a sufficient excess of a reducing agent like sodium ascorbate is present to suppress this side reaction.[7] |
| Oxidative Damage to Biomolecules | The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage sensitive biomolecules, particularly those containing cysteine, methionine, or histidine residues.[5][8][9] The use of a copper-chelating ligand, such as THPTA or TBTA, can protect the biomolecules from oxidation.[3][10] Adding a radical scavenger like aminoguanidine can also be beneficial.[5] |
| Reaction with Buffer Components | Buffers containing primary or secondary amines can sometimes react with other components in the reaction mixture. As mentioned, avoid Tris buffer.[5] |
Purification Difficulties
Problem: It is difficult to separate the desired product from the catalyst and other reaction components.
| Potential Cause | Troubleshooting Steps |
| Copper Contamination | The triazole product can chelate copper, making it difficult to remove residual copper from the final product.[11] Washing with a solution of a strong chelating agent like EDTA can help remove the copper.[11] Using a heterogeneous copper catalyst that can be easily filtered off after the reaction is another option.[12] |
| Similar Polarity of Product and Starting Materials | If the product and unreacted starting materials have similar polarities, purification by column chromatography can be challenging. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. |
Experimental Protocols
General Protocol for a Small Molecule CuAAC Reaction
This protocol provides a general starting point for the reaction of azido-chloroethyl-hexanamide with an alkyne-functionalized molecule.
-
Reagent Preparation:
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Prepare a 10 mM stock solution of azido-chloroethyl-hexanamide in a suitable solvent (e.g., DMSO, DMF).
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Prepare a 10 mM stock solution of the alkyne-containing substrate in the same solvent.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
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In a microcentrifuge tube, add the alkyne substrate (1 equivalent).
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Add the azido-chloroethyl-hexanamide stock solution (1.1 equivalents).
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Add the solvent to reach the desired final concentration (e.g., 1 mM).
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Add the CuSO₄ stock solution to a final concentration of 1 mol%.
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Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mol%.
-
-
Reaction Conditions:
-
Vortex the reaction mixture gently.
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Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
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Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Data Presentation
Table 1: Typical CuAAC Reaction Parameters
| Parameter | Typical Range | Notes |
| Azide:Alkyne Ratio | 1:1 to 1.2:1 | A slight excess of one reagent can drive the reaction to completion. |
| Copper Source | CuSO₄, Cu(OAc)₂, CuI, CuBr | CuSO₄ with a reducing agent is most common.[3][6] Cu(I) salts require inert atmosphere.[4] |
| Copper Concentration | 0.1 - 5 mol% | Higher concentrations may be needed for dilute or challenging reactions. |
| Reducing Agent | Sodium Ascorbate, TCEP, Hydroxylamine | Sodium ascorbate is the most common.[6] TCEP can sometimes interfere with the reaction.[3][10] |
| Ligand | THPTA, TBTA | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[3][7] |
| Solvent | Water, t-BuOH/H₂O, DMSO, DMF | The choice of solvent depends on the solubility of the substrates. Water is a good solvent for CuAAC.[2] |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase the reaction rate but may degrade sensitive molecules.[3] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[2][6] |
Visualizations
CuAAC Reaction Workflow
Caption: A typical experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Logic for Low CuAAC Yield
Caption: A decision tree for troubleshooting low product yield in CuAAC reactions.
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-azido-N-(2-chloroethyl)hexanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-azido-N-(2-chloroethyl)hexanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6-azido-N-(2-chloroethyl)hexanamide, particularly when using EDC/HOBt coupling methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the coupling agent (EDC) by moisture. 3. The amine (2-chloroethylamine) is in its hydrochloride salt form and the free base was not sufficiently generated in situ. 4. Sub-optimal reaction temperature. 5. Steric hindrance or low nucleophilicity of the amine. | 1. Ensure equimolar or a slight excess of EDC and HOBt are used relative to the carboxylic acid. Consider adding a catalytic amount of DMAP to facilitate the formation of a more reactive intermediate.[1] 2. Use anhydrous solvents and reagents. EDC is moisture-sensitive.[2] 3. Add an appropriate amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt and deprotonate the amine. Typically, 2-3 equivalents of base are used. 4. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) may improve the reaction rate for less reactive amines.[1] 5. Increase the reaction time and/or temperature. Ensure the pH of the reaction mixture is slightly basic (around 8) to favor the nucleophilic attack of the amine. |
| Presence of Multiple Spots on TLC, Indicating Side Products | 1. Formation of N-acylisourea byproduct. 2. Unreacted starting materials. 3. Formation of an ester if an alcohol is present as an impurity. 4. Azide group reduction (less common under these conditions, but possible). | 1. The addition of HOBt is crucial to suppress the formation of the stable N-acylisourea byproduct by converting the O-acylisourea intermediate to a more stable active ester.[3] 2. Optimize the stoichiometry of your reagents. A slight excess of the amine can sometimes drive the reaction to completion. Monitor the reaction progress using TLC to determine the optimal reaction time. 3. Ensure all glassware is dry and solvents are anhydrous. 4. Use mild reaction conditions and avoid harsh reducing agents. |
| Difficulty in Product Purification | 1. Co-elution of the product with urea byproducts from EDC. 2. Residual HOBt or DIPEA in the final product. 3. The product is an oil and difficult to crystallize. | 1. Perform an acidic workup (e.g., with dilute HCl) to protonate the urea byproduct and any remaining amine, making them water-soluble and easily extractable. Follow with a basic wash (e.g., with saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. 2. Wash the organic layer thoroughly with water and brine during the workup. DIPEA can often be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure. 3. If crystallization is not feasible, purification by column chromatography on silica gel is the standard method. Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the EDC/HOBt coupling reaction for this synthesis?
A1:
-
6-azidohexanoic acid: The carboxylic acid source providing the main carbon chain and the azide functionality.
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2-chloroethylamine hydrochloride: The amine source. It is typically used as a hydrochloride salt for stability.
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The coupling agent that activates the carboxylic acid group of 6-azidohexanoic acid, making it susceptible to nucleophilic attack by the amine.
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HOBt (1-Hydroxybenzotriazole): An additive that reacts with the activated carboxylic acid to form an active ester. This intermediate is less prone to side reactions (like the formation of N-acylisourea) and racemization compared to the EDC-activated intermediate alone.[1]
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of 2-chloroethylamine and to maintain a slightly basic pH for the reaction to proceed efficiently.
Q2: Which solvent is best for this reaction?
A2: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. Acetonitrile can also be a good choice.[1] The choice may depend on the solubility of your starting materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting materials (6-azidohexanoic acid and 2-chloroethylamine). The reaction is complete when the spot corresponding to the limiting starting material disappears and a new, more nonpolar spot for the amide product appears. A suitable stain for visualization on the TLC plate would be potassium permanganate or ninhydrin (for the amine).
Q4: What are the safety precautions for handling the reagents?
A4:
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6-azidohexanoic acid: Azides can be energetic and potentially explosive, especially when heated or in the presence of heavy metals. Handle with care and avoid shock or friction.
-
EDC and HOBt: These can be skin and eye irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DCM and DMF: These are volatile organic solvents. Work in a well-ventilated fume hood.
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2-chloroethylamine hydrochloride: This is a toxic and corrosive compound. Avoid inhalation and skin contact.
Q5: My yield is consistently low. What are the most critical parameters to optimize?
A5: The most critical parameters to investigate for low yield are:
-
Moisture control: Ensure all reagents and solvents are anhydrous.
-
Base: The amount and type of base are crucial for liberating the free amine. Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used.
-
Stoichiometry: Carefully control the molar ratios of your reactants and coupling agents. A slight excess of the amine and coupling reagents might be beneficial.
-
Temperature and Reaction Time: While many couplings work at room temperature, some systems require gentle heating or extended reaction times.
Data Presentation
The following table presents representative yields for EDC/HOBt/DMAP mediated amide coupling reactions with various carboxylic acids and amines, which can serve as a benchmark for what to expect under different conditions.
| Carboxylic Acid | Amine | Coupling Conditions | Yield (%) |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), DIPEA, CH₃CN, 23°C, 42 h | 72 |
| Thiazole carboxylic acid | Aniline derivative | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C, 18 h | 80 |
| Naproxen | Aniline derivative | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C | 57 |
| Boc-Proline | Boc-piperidine-4-amine | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C | 91 |
| Boc-Valine | Hydroxyethylamine sulfonamide isostere | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C, 14 h | 65 |
| Data adapted from a study on amide bond formation for electron-deficient amines and carboxylic acids.[1] |
Experimental Protocols
General Protocol for the Synthesis of 6-azido-N-(2-chloroethyl)hexanamide via EDC/HOBt Coupling
-
To a solution of 6-azidohexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroethylamine hydrochloride (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.
-
After 10-15 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-azido-N-(2-chloroethyl)hexanamide.
Visualizations
Caption: Experimental workflow for the synthesis of 6-azido-N-(2-chloroethyl)hexanamide.
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
"side reactions of Hexanamide, 6-azido-N-(2-chloroethyl)- in cellular environments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hexanamide, 6-azido-N-(2-chloroethyl)- in cellular experiments. The information addresses potential side reactions and offers protocols to identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions of Hexanamide, 6-azido-N-(2-chloroethyl)- in a cellular environment?
A1: Based on the functional groups present in the molecule, the primary potential side reactions are:
-
Alkylation by the N-(2-chloroethyl) group: This electrophilic moiety can react with cellular nucleophiles such as proteins (cysteine, histidine, lysine residues) and nucleic acids. This is a common mechanism of action for cytotoxicity.[1]
-
Glutathione Conjugation: The N-(2-chloroethyl) group can be conjugated to glutathione (GSH), a major cellular antioxidant.[2][3][4] This is typically a detoxification pathway but can lead to GSH depletion.[5]
-
Reduction of the Azide Group: The azide group can be reduced to a primary amine by intracellular reducing agents like thiols or by enzymatic pathways.[6][7][8][9] This converts the probe into a different chemical entity with potentially altered biological activity.
-
Amide Bond Hydrolysis: While the amide bond is generally stable under physiological conditions, enzymatic hydrolysis by cellular amidases is a possibility, though less likely than reactions at the other functional groups.[10][11][12]
Q2: How can I assess the cytotoxicity of Hexanamide, 6-azido-N-(2-chloroethyl)- in my cell line?
A2: Standard cytotoxicity assays such as MTT, XTT, or LDH release assays are recommended. It is crucial to perform a dose-response study to determine the IC50 value in your specific cell line. Compounds containing the N-(2-chloroethyl) group are known to exhibit cytotoxic effects.[13]
Q3: Is the azide group completely bioorthogonal?
A3: While the azide group is widely used in bioorthogonal chemistry, such as "click chemistry" and Staudinger ligation, it is not entirely inert in the cellular environment.[14][15] Intracellular reduction to an amine is a known potential side reaction that can alter the molecule's properties and function.[6][7]
Q4: What are the potential off-target effects of the N-(2-chloroethyl) group?
A4: The N-(2-chloroethyl) group is an alkylating agent and can react with a variety of nucleophiles.[1] This can lead to non-specific alkylation of proteins and DNA, which can induce cellular stress, and apoptosis, and may have mutagenic potential.[16]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cellular toxicity at low concentrations. | Alkylation of essential cellular components by the N-(2-chloroethyl) group. | Perform a dose-response cytotoxicity assay. Lower the concentration and/or incubation time. Use a control compound lacking the chloroethyl group if available. |
| Loss of expected biological activity or probe function. | Reduction of the azide group to an amine, altering the probe's properties. | Use LC-MS to analyze cell lysates for the presence of the reduced amine metabolite. See Experimental Protocol 3 . |
| Inconsistent experimental results. | Depletion of cellular glutathione pools affecting the cellular redox state. | Measure intracellular glutathione levels after treatment. See Experimental Protocol 2 . |
| Non-specific labeling or off-target effects. | Alkylation of cellular proteins by the N-(2-chloroethyl) group. | Perform a proteomic analysis to identify alkylated proteins. See Experimental Protocol 1 . |
| Compound appears to be degraded. | Hydrolysis of the amide linkage. | Analyze cell culture medium and lysates for the presence of hydrolysis products using LC-MS. |
Quantitative Data Summary
Table 1: Potential Reactivity of Functional Groups
| Functional Group | Potential Reaction | Key Cellular Reactants | Relative Rate (Hypothesized) |
| N-(2-chloroethyl) | Alkylation | Proteins (Cys, His, Lys), DNA, Glutathione | High |
| Azide | Reduction | Thiols (e.g., Glutathione), Reductases | Moderate |
| Amide | Hydrolysis | Amidases, Proteases | Low |
Table 2: Summary of Potential Off-Target Effects
| Side Reaction | Potential Consequence | Affected Pathways | Assay to Detect |
| Protein Alkylation | Enzyme inhibition, disruption of protein function | Various signaling and metabolic pathways | Proteomics, Western Blot for specific targets |
| Glutathione Depletion | Increased oxidative stress, altered redox signaling | Oxidative stress response pathways | Glutathione assay |
| Azide Reduction | Altered compound activity, loss of probe function | Dependent on the function of the parent compound | LC-MS analysis |
| DNA Alkylation | Genotoxicity, cell cycle arrest, apoptosis | DNA damage response pathways | Comet assay, γ-H2AX staining |
Experimental Protocols
Experimental Protocol 1: Detection of Protein Alkylation
Objective: To detect non-specific alkylation of cellular proteins by Hexanamide, 6-azido-N-(2-chloroethyl)-.
Methodology:
-
Cell Treatment: Treat cells with the compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes the hexanamide portion of the molecule or a more general antibody against common post-translational modifications that might result from alkylation.
-
Alternatively, if a "clickable" analog of the compound is available, perform a click reaction with a fluorescent tag before running the gel.
-
-
Data Analysis: Analyze the blot for bands that appear or increase in intensity with compound treatment, indicating protein adduction.
Experimental Protocol 2: Measurement of Intracellular Glutathione Levels
Objective: To determine if the compound depletes cellular glutathione (GSH) pools.
Methodology:
-
Cell Treatment: Treat cells with the compound at various concentrations and time points. Include a vehicle control and a positive control for GSH depletion (e.g., buthionine sulfoximine).
-
Cell Lysis: Lyse cells according to the manufacturer's instructions for a commercially available glutathione assay kit (e.g., based on DTNB (Ellman's reagent)).
-
GSH Assay: Perform the glutathione assay to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione.
-
Data Analysis: Calculate the GSH/GSSG ratio and compare the total glutathione levels between treated and control cells. A significant decrease in total GSH or the GSH/GSSG ratio indicates GSH depletion.
Experimental Protocol 3: Detection of Azide Reduction Metabolite
Objective: To identify the formation of the amine metabolite resulting from the reduction of the azide group.
Methodology:
-
Cell Treatment: Treat cells with the compound at a relevant concentration and for a sufficient duration.
-
Metabolite Extraction:
-
Harvest the cells and wash with PBS.
-
Extract small molecules using a suitable solvent system (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS).
-
Develop a method to separate the parent compound from its potential amine metabolite.
-
Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) to specifically look for the mass-to-charge ratio (m/z) of the parent compound and the predicted m/z of the amine product.
-
-
Data Analysis: Quantify the peak areas of the parent compound and the amine metabolite to determine the extent of intracellular reduction.
Visualizations
Caption: Potential metabolic pathways of Hexanamide, 6-azido-N-(2-chloroethyl)-.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical relationship between a side reaction and its observable consequence.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the reactive glutathione conjugate S-(2-chloroethyl)glutathione in the bile of 1-bromo-2-chloroethane-treated rats by high-pressure liquid chromatography and precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 5. courses.washington.edu [courses.washington.edu]
- 6. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by azide reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic azide - Wikipedia [en.wikipedia.org]
- 16. Lomustine - Wikipedia [en.wikipedia.org]
Technical Support Center: Quenching Excess Hexanamide, 6-azido-N-(2-chloroethyl)-
This guide provides detailed procedures and safety information for quenching excess Hexanamide, 6-azido-N-(2-chloroethyl)-, a bifunctional compound requiring special handling due to its reactive azide and N-(2-chloroethyl) groups.
Frequently Asked Questions (FAQs)
Q1: What is Hexanamide, 6-azido-N-(2-chloroethyl)- and why is it hazardous?
Hexanamide, 6-azido-N-(2-chloroethyl)- is an organic molecule containing three key functional groups: an amide, a terminal azide, and an N-(2-chloroethyl)amine. The primary hazards arise from the azide and the N-(2-chloroethyl) functionalities.
-
Azide Group (-N₃): Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or certain chemicals.[1][2] They are also toxic.
-
N-(2-chloroethyl)amine Group (-N(CH₂CH₂Cl)): This is a nitrogen mustard moiety, a class of compounds known for their ability to act as alkylating agents. This reactivity makes them hazardous as they can react with biological macromolecules.
A stability assessment of this molecule is advised before use. Based on the carbon-to-nitrogen (C/N) ratio of 2 (8 carbons to 4 nitrogens), it should be handled with care, stored at low temperatures, and any excess should be quenched promptly.[1][3]
Q2: Why is it necessary to quench excess Hexanamide, 6-azido-N-(2-chloroethyl)-?
Quenching is a critical safety step to neutralize the reactive functional groups of any remaining reagent after a reaction is complete. This ensures safe handling of the reaction mixture and proper waste disposal. For this specific compound, quenching deactivates the potentially explosive azide group and the reactive alkylating N-(2-chloroethyl) group.
Q3: What is the recommended overall strategy for quenching this compound?
A two-step sequential quenching protocol is recommended to address both reactive moieties safely and effectively.
-
Step 1: Quenching the Azide Group. The primary method is the conversion of the azide to non-hazardous nitrogen gas using nitrous acid, which is generated in situ from sodium nitrite and a dilute acid.[4][5][6]
-
Step 2: Quenching the N-(2-chloroethyl) Group. After the azide quench is complete, the N-(2-chloroethyl) group is addressed. This can be achieved either through hydrolysis, which is facilitated by the mildly acidic conditions of the azide quench, or by reaction with a nucleophile like sodium thiosulfate in a subsequent step.
Q4: Will the quenching procedures affect the amide bond in the molecule?
The amide bond is relatively stable to hydrolysis under the mild acidic conditions used for the azide quench, especially over a short period.[6][7][8] The recommended protocols are designed to minimize the degradation of the amide linkage.
Troubleshooting Guide
Q1: During the azide quench, the solution did not turn blue with starch-iodide paper after adding the calculated amount of reagents. What should I do?
This indicates that the decomposition of the azide is not yet complete. You should continue to add the 20% sulfuric acid solution dropwise until a blue color persists on the starch-iodide paper. This ensures that an excess of nitrous acid is present to fully quench the azide.[4]
Q2: I observed vigorous gas evolution and foaming during the addition of acid for the azide quench. Is this normal?
Yes, the reaction of nitrous acid with azides produces nitrogen (N₂) and nitric oxide (NO) gases.[6] The rate of gas evolution should be controlled by the slow, dropwise addition of the acid and by maintaining a low reaction temperature (e.g., using an ice bath). If the reaction becomes too vigorous, stop the addition of acid until it subsides.
Q3: Can I perform a one-pot quench for both functional groups simultaneously?
While seemingly more efficient, a one-pot quench using both sodium nitrite/acid and sodium thiosulfate is not recommended. Sodium thiosulfate can react with nitric or nitrous acid, which would complicate the quenching process and potentially lead to the formation of unwanted byproducts.[1][4] A sequential approach is safer and more reliable.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the recommended quenching protocols.
| Parameter | Azide Quench (per gram of azide compound) | N-(2-chloroethyl) Quench (Alternative Protocol) |
| Quenching Reagent | Sodium Nitrite (NaNO₂) | Sodium Thiosulfate (Na₂S₂O₃) |
| Reagent Concentration | 20% aqueous solution | 2 M aqueous solution |
| Stoichiometric Ratio | ~1.5 g NaNO₂ per gram of azide compound | ~2 molar equivalents |
| Acid | 20% Sulfuric Acid (H₂SO₄) | N/A |
| pH | Acidic | Neutral to slightly basic |
| Temperature | 0-5 °C (Ice Bath) | Room Temperature |
| Reaction Time | Until gas evolution ceases | ~2-3 hours |
| Completion Test | Starch-iodide paper (blue color) | TLC or LC-MS |
Experimental Protocols
Safety Precautions:
-
All procedures must be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact of azides with heavy metals, strong acids, and halogenated solvents.[1][2][6]
-
Use plastic or ceramic spatulas for handling solid azides.[2]
Primary Protocol: Sequential Quench (Azide followed by Hydrolysis)
This protocol first quenches the azide group and then relies on the acidic conditions and subsequent workup to hydrolyze the N-(2-chloroethyl) group.
Step 1: Quenching the Azide Group
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood, dilute the reaction mixture containing the excess Hexanamide, 6-azido-N-(2-chloroethyl)- with water to ensure the concentration of the azide compound is no more than 5%. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Sodium Nitrite: With vigorous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of the azide compound to be quenched.
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel. Maintain the temperature below 10 °C. The order of addition is crucial to prevent the formation of toxic and explosive hydrazoic acid (HN₃).[9]
-
Monitoring: Continue the dropwise addition of acid until the evolution of gas (N₂ and NO) ceases.
-
Test for Completion: Test the reaction mixture with starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid and the complete decomposition of the azide.
-
Neutralization: Once the azide quench is complete, slowly and carefully neutralize the reaction mixture to pH 6-9 with a dilute solution of sodium hydroxide.
Step 2: Quenching the N-(2-chloroethyl) Group by Hydrolysis
-
The mildly acidic conditions of the azide quench, followed by stirring at room temperature for a few hours after neutralization, will promote the hydrolysis of the N-(2-chloroethyl) group to the corresponding, less reactive, N-(2-hydroxyethyl) derivative.
-
The completion of hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
Alternative Protocol: Sequential Quench (Azide followed by Thiosulfate)
This protocol is recommended when a more active quenching of the N-(2-chloroethyl) group is desired.
Step 1: Quenching the Azide Group
-
Follow steps 1-6 from the Primary Protocol .
Step 2: Quenching the N-(2-chloroethyl) Group with Thiosulfate
-
Addition of Thiosulfate: To the neutralized reaction mixture from the azide quench, add a solution of sodium thiosulfate (approximately 2 molar equivalents relative to the initial amount of the N-(2-chloroethyl) compound).
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS to ensure the complete reaction of the N-(2-chloroethyl) group.
Visualizations
Caption: Workflow for quenching Hexanamide, 6-azido-N-(2-chloroethyl)-.
Caption: Reaction pathways for quenching the functional groups.
References
- 1. chemistryscl.com [chemistryscl.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Intramolecular Schmidt reaction of acyl chlorides with alkyl azides: preparation of pyrrolizine by intramolecular capture of intermediates with alkenes or alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"reducing non-specific binding of azido-N-(2-chloroethyl)hexanamide"
Welcome to the technical support center for Azido-N-(2-chloroethyl)hexanamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments using this bifunctional chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Azido-N-(2-chloroethyl)hexanamide?
Azido-N-(2-chloroethyl)hexanamide is a bifunctional probe designed for activity-based protein profiling and target identification. It possesses two key reactive moieties:
-
N-(2-chloroethyl)amide: This group acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine, lysine, and histidine. This alkylation is the basis for its target engagement.
-
Azido group: This serves as a bioorthogonal handle for downstream applications. Following protein labeling, the azide can be specifically modified via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – commonly known as "click chemistry". This allows for the attachment of reporter tags like fluorophores or biotin for visualization or enrichment.
Q2: What are the primary applications of this probe?
This probe is primarily used for:
-
Target Identification: Identifying the protein targets of a molecule of interest.
-
Enzyme Profiling: Studying the activity of specific classes of enzymes that are susceptible to alkylation.
-
Covalent Ligand Discovery: Serving as a starting point for the development of targeted covalent inhibitors.
Q3: What are the potential sources of non-specific binding with this probe?
Non-specific binding can arise from several factors:
-
Ionic Interactions: Electrostatic interactions between the probe and charged amino acid residues on protein surfaces.
-
Hydrophobic Interactions: The hexanamide linker is hydrophobic and can interact non-specifically with hydrophobic pockets on proteins.
-
Reactivity of the Chloroethyl Group: The electrophilic nature of the chloroethylamide can lead to off-target alkylation of highly nucleophilic residues on abundant proteins.
-
Click Chemistry Reagents: Non-specific labeling can also occur during the click chemistry step.[1][2]
Troubleshooting Guide
High background and non-specific binding are common challenges when working with reactive probes. The following guide provides solutions to common issues.
| Problem | Possible Causes | Recommended Solutions |
| High Background Signal | 1. Suboptimal Probe Concentration: Excess probe can lead to increased non-specific binding. 2. Inadequate Blocking: Insufficient blocking of non-specific binding sites on proteins and surfaces. 3. Inefficient Washing: Residual, unbound probe remaining after the labeling step. 4. Hydrophobic Interactions: The probe's linker interacting non-specifically with proteins. | 1. Titrate Probe Concentration: Perform a dose-response experiment to determine the optimal probe concentration that maximizes specific signal while minimizing background. 2. Optimize Blocking: Incubate your sample with a blocking agent prior to adding the probe. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[1][3][4][5] 3. Improve Washing Steps: Increase the number and/or duration of wash steps. Consider adding a low concentration of a non-ionic detergent to the wash buffer. 4. Modify Buffer Conditions: Increase the salt concentration (e.g., up to 1M NaCl) in the wash buffer to disrupt ionic interactions.[6][7][8] Add a non-ionic surfactant like Tween 20 or Triton X-100 (0.05-0.1%) to the lysis, wash, and elution buffers to reduce hydrophobic interactions.[6][7][8] |
| No or Weak Specific Signal | 1. Low Target Abundance: The protein of interest may be expressed at low levels. 2. Inactive Probe: The probe may have degraded due to improper storage or handling. 3. Inefficient Labeling: The incubation time or temperature may not be optimal for the alkylation reaction. 4. Inefficient Click Reaction: Suboptimal conditions for the click chemistry step. | 1. Increase Protein Input: Use a larger amount of cell lysate or tissue homogenate. 2. Use Fresh Probe: Prepare fresh stock solutions of the probe and store them appropriately (protected from light, at -20°C or -80°C). 3. Optimize Labeling Conditions: Vary the incubation time and temperature. Alkylation reactions are often performed at room temperature or 37°C for 30-60 minutes. 4. Optimize Click Reaction: Ensure the correct concentrations and ratios of copper sulfate, ligand (e.g., BTTAA), and reducing agent (e.g., sodium ascorbate) are used. |
| Non-specific Labeling in Negative Controls | 1. Contamination: The negative control sample may be contaminated with the active probe. 2. Intrinsic Reactivity of Control: The "negative control" protein or lysate may have some intrinsic reactivity. | 1. Careful Pipetting: Use fresh pipette tips for each sample to avoid cross-contamination. 2. Alternative Negative Control: Use a boiled lysate or a lysate from a cell line that does not express the target protein as a more stringent negative control. |
Experimental Protocols
Protocol 1: General Protein Labeling with Azido-N-(2-chloroethyl)hexanamide
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Blocking (Optional but Recommended):
-
To a defined amount of protein lysate (e.g., 1 mg), add a blocking agent.
-
| Blocking Agent | Recommended Concentration |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) |
| Non-fat Dry Milk | 3-5% (w/v) |
| Normal Serum | 5-10% (v/v) |
-
Probe Labeling:
-
Add Azido-N-(2-chloroethyl)hexanamide to the lysate to the desired final concentration (start with a titration from 1 µM to 50 µM).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Removal of Excess Probe (Crucial for Reducing Background):
-
Precipitate the proteins using chloroform/methanol or acetone precipitation.
-
Resuspend the protein pellet in a buffer compatible with the downstream click chemistry (e.g., PBS with 1% SDS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click Chemistry Master Mix:
-
For a 100 µL reaction, mix the following (final concentrations):
-
100 µM Alkyne-reporter tag (e.g., alkyne-biotin or alkyne-fluorophore)
-
1 mM Copper (II) Sulfate (CuSO₄)
-
1 mM BTTAA ligand
-
2 mM Sodium Ascorbate (freshly prepared)
-
-
-
Click Reaction:
-
Add the master mix to the protein sample from Protocol 1.
-
Incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter.
-
-
Sample Preparation for Analysis:
-
For gel-based analysis, add SDS-PAGE loading buffer, boil for 5 minutes, and load on a polyacrylamide gel.
-
For enrichment, proceed with streptavidin bead incubation if using a biotin reporter.
-
Visualizations
Caption: Experimental workflow for using Azido-N-(2-chloroethyl)hexanamide.
Caption: Strategies to reduce different types of non-specific binding.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. (2-Chloroethyl)nitrosourea congeners of amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of chemical biology in target identification and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics sample preparation [protocols.io]
Validation & Comparative
"mass spectrometry analysis of azido-chloroethyl-hexanamide crosslinked peptides"
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate these interactions by covalently linking interacting amino acid residues. This guide provides a detailed comparison of azide-tagged crosslinking reagents, focusing on the well-established N-hydroxysuccinimide (NHS)-ester based crosslinkers and a hypothetical alkylating agent, azido-chloroethyl-hexanamide.
Introduction to Azide-Tagged Crosslinkers
Azide-tagged crosslinkers are bifunctional reagents that possess two key features: a reactive group that forms covalent bonds with specific amino acid residues and an azide group that serves as a bioorthogonal handle for the enrichment of crosslinked peptides. This enrichment step is crucial for enhancing the detection of low-abundance crosslinked species in complex biological samples.
This guide will compare the following:
-
Azide-Tagged NHS-Ester Crosslinkers: These reagents, such as Azide-disuccinimidyl glutarate (Azide-DSG) and Azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide (Azide-A-DSBSO), are widely used and target primary amines (lysine residues and N-termini).
-
Hypothetical Azido-chloroethyl-hexanamide: As no specific literature exists for this crosslinker, its performance is predicted based on the known reactivity of its functional groups: an azide for enrichment and a chloroethylamide for alkylation of nucleophilic amino acid residues.
Performance Comparison
The performance of a crosslinker is evaluated based on several factors, including its reactivity, specificity, and the efficiency with which crosslinked peptides can be identified by mass spectrometry.
| Feature | Azide-Tagged NHS-Ester Crosslinkers (e.g., Azide-DSG, Azide-A-DSBSO) | Hypothetical Azido-chloroethyl-hexanamide |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Chloroethylamide |
| Target Residues | Primary amines (Lysine, N-terminus) | Nucleophilic residues (e.g., Cysteine, Histidine, potentially Lysine) |
| Reaction Mechanism | Acylation | Alkylation via an aziridinium ion intermediate |
| Specificity | High for primary amines | Potentially broader, with reactivity towards multiple nucleophiles |
| Crosslinking Efficiency | Generally high under optimal pH conditions | Dependent on the nucleophilicity of target residues and reaction conditions |
| Enrichment Handle | Azide | Azide |
| MS-Cleavability | Can be designed with MS-cleavable spacers (e.g., DSBSO) | Not inherently MS-cleavable unless specifically designed into the spacer |
| Data Availability | Extensive experimental data available | No direct experimental data available; performance is predictive |
Quantitative Data Summary
Quantitative data from studies using azide-tagged NHS-ester crosslinkers provide insights into their effectiveness. For instance, studies utilizing Azide-A-DSBSO have demonstrated a significant increase in the number of identified crosslinks after enrichment.
| Crosslinker | Protein/System | Number of Unique Crosslinks (Before Enrichment) | Number of Unique Crosslinks (After Enrichment) | Reference |
| Azide-A-DSBSO | Recombinant Cas9 | ~100 | 580 | [1] |
| Azide-A-DSBSO | E. coli ribosome spiked in HEK cell lysate | - | ~100 | [1] |
| Azide-DSG | Cytochrome c | - | 58 | [2] |
Note: No quantitative data is available for the hypothetical azido-chloroethyl-hexanamide.
Experimental Protocols
Detailed methodologies are crucial for reproducible crosslinking experiments. Below are generalized protocols for the use of azide-tagged NHS-ester crosslinkers.
Protocol 1: Crosslinking with Azide-Tagged NHS-Ester Reagents
-
Protein Preparation: Prepare the protein sample in a suitable buffer (e.g., HEPES or PBS) at a concentration of 1-5 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).
-
Crosslinker Preparation: Dissolve the azide-tagged NHS-ester crosslinker (e.g., Azide-A-DSBSO) in an anhydrous organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 25-50 mM) immediately before use.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically 0.5-2 mM). Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Proceed with reduction, alkylation, and enzymatic digestion (e.g., with trypsin) of the crosslinked protein sample.
Protocol 2: Enrichment of Azide-Tagged Crosslinked Peptides via Click Chemistry
-
Click Reaction: To the digested peptide mixture, add a biotin-alkyne or DBCO-alkyne reagent, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate the reaction for 1-2 hours at room temperature. For copper-free click chemistry with DBCO reagents, the copper source and chelator are not needed.
-
Affinity Purification: Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated (and thus azide-tagged) peptides.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
-
Elution: Elute the captured crosslinked peptides from the beads. If an acid-cleavable linker is used within the enrichment reagent, elution can be performed with an acidic solution (e.g., 2% TFA).[1]
Visualizing the Workflows
Diagrams created using the DOT language provide a clear visual representation of the experimental processes.
Caption: General workflow for the analysis of azide-tagged crosslinked peptides.
Caption: Comparison of reaction mechanisms for NHS-ester and chloroethylamide crosslinkers.
Discussion and Conclusion
The choice of crosslinking reagent is critical for the success of an XL-MS experiment. Azide-tagged NHS-ester crosslinkers, such as Azide-DSG and Azide-A-DSBSO, are well-characterized and offer high specificity for primary amines, robust enrichment strategies, and, in the case of DSBSO, the advantage of MS-cleavability which simplifies data analysis.[1][3] The availability of detailed protocols and a wealth of published data make them a reliable choice for many applications.
The hypothetical azido-chloroethyl-hexanamide represents a potential alternative that would target a different set of amino acid residues. The chloroethyl group is known to form a reactive aziridinium ion, which is then susceptible to attack by nucleophiles.[4] This could potentially provide complementary structural information to that obtained with amine-reactive crosslinkers. However, the lack of experimental data means that its efficiency, specificity, and potential side reactions in the context of peptide crosslinking are unknown. A potential drawback could be lower specificity, as several amino acid side chains could act as nucleophiles, leading to a more complex mixture of crosslinked products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
A Comparative Guide to Crosslinking Agents: 6-azido-N-(2-chloroethyl)hexanamide versus Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and proteomics, the selection of an appropriate crosslinking agent is paramount for accurately capturing cellular interactions. This guide provides a detailed comparison between the widely used crosslinking agent, formaldehyde, and the novel, heterobifunctional crosslinker, 6-azido-N-(2-chloroethyl)hexanamide. While formaldehyde is a well-established tool, 6-azido-N-(2-chloroethyl)hexanamide represents a new class of reagents with the potential for more targeted and controlled crosslinking experiments.
Overview of Crosslinking Agents
Formaldehyde is a small, cell-permeable molecule that has been a staple in biological research for decades.[1][2] It is known for its ability to create covalent crosslinks between proteins and other molecules like DNA and RNA, effectively "freezing" molecular interactions in their native state.[1][3] This property has made it an invaluable tool in techniques such as chromatin immunoprecipitation (ChIP), histology, and protein-protein interaction studies.[1][3][4]
6-azido-N-(2-chloroethyl)hexanamide is a more complex, heterobifunctional crosslinking agent. Its structure suggests a two-step crosslinking mechanism involving distinct reactive moieties: a photo-activatable azide group and a chemically reactive N-(2-chloroethyl) group, which is a type of nitrogen mustard alkylating agent. This design allows for a more controlled and potentially more specific crosslinking strategy compared to the broad reactivity of formaldehyde.
Comparative Data
The following table summarizes the key characteristics of formaldehyde and the hypothesized properties of 6-azido-N-(2-chloroethyl)hexanamide based on the known reactivity of its functional groups.
| Feature | Formaldehyde | 6-azido-N-(2-chloroethyl)hexanamide (Hypothesized) |
| Crosslinking Mechanism | Forms methylene bridges between primary amines (e.g., lysine) and other nucleophiles.[5][6] | Heterobifunctional: 1. Photo-activated azide forms a reactive nitrene. 2. N-(2-chloroethyl) group alkylates nucleophiles, particularly guanine in DNA. |
| Reactive Groups | Aldehyde | Azide (photo-activatable), N-(2-chloroethyl)amide (alkylating) |
| Specificity | Broad reactivity with primary amines. | Potentially higher specificity due to the two-step, targeted nature of its reactive groups. |
| Control | Crosslinking is initiated upon addition and is time and concentration-dependent. | Temporal control through photo-activation of the azide group. |
| Crosslink Reversibility | Reversible with heat.[2] | Alkylation by the chloroethyl group is generally considered irreversible under biological conditions. |
| Spacer Arm Length | Zero-length crosslinker. | ~8-10 Å (estimated based on structure) |
| Applications | ChIP, tissue fixation, protein-protein interaction studies.[1][3][4] | Potentially useful for capturing specific protein-DNA interactions with high temporal resolution. |
Chemical Mechanisms of Crosslinking
The efficiency and specificity of a crosslinking experiment are dictated by the chemical reactions of the crosslinking agent. Below are the detailed mechanisms for both formaldehyde and the proposed mechanism for 6-azido-N-(2-chloroethyl)hexanamide.
Formaldehyde Crosslinking Mechanism
Formaldehyde crosslinking is a two-step process. First, formaldehyde reacts with a primary amine, typically from a lysine residue on a protein, to form a Schiff base. This intermediate can then react with another nearby nucleophile, such as another amino group on a protein or a nitrogenous base in DNA, to create a stable methylene bridge.
Caption: The two-step mechanism of formaldehyde crosslinking.
Proposed Mechanism for 6-azido-N-(2-chloroethyl)hexanamide
The heterobifunctional nature of 6-azido-N-(2-chloroethyl)hexanamide allows for a more controlled, sequential crosslinking process.
-
Photo-activation: The azide group is inert until exposed to UV light, at which point it forms a highly reactive nitrene. This nitrene can then non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a covalent link to a nearby molecule (e.g., a protein).
-
Alkylation: The N-(2-chloroethyl) group is an alkylating agent that can form a covalent bond with a nucleophile. This group has a known propensity to alkylate the N7 position of guanine in DNA.
This two-step process allows a researcher to first capture a protein of interest via the photo-activated azide and then crosslink it to its binding partner (e.g., DNA) through the alkylating function.
Caption: Proposed two-step crosslinking mechanism.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for crosslinking with formaldehyde and a hypothetical protocol for 6-azido-N-(2-chloroethyl)hexanamide.
Formaldehyde Crosslinking for Chromatin Immunoprecipitation (ChIP)
-
Cell Culture: Grow cells to the desired confluency.
-
Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v). Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.
-
Cell Lysis and Sonication: Harvest the cells, lyse them to release the chromatin, and sonicate to shear the chromatin to the desired fragment size.
-
Immunoprecipitation: Proceed with the standard ChIP protocol using an antibody specific to the protein of interest.
-
Reverse Crosslinking: After immunoprecipitation and washing, reverse the crosslinks by incubating the samples at 65°C for several hours in the presence of a high salt buffer.
Hypothetical Protocol for 6-azido-N-(2-chloroethyl)hexanamide Crosslinking
-
Cell Culture and Incubation: Grow cells to the desired confluency. Add 6-azido-N-(2-chloroethyl)hexanamide to the cell culture medium at an empirically determined concentration and incubate for a specific duration to allow for cell penetration and localization.
-
Photo-crosslinking: Expose the cells to UV light (e.g., 365 nm) for a defined period to activate the azide group and crosslink the agent to nearby proteins.
-
Alkylation: The N-(2-chloroethyl) group will then alkylate its target, which may occur over a longer timescale.
-
Cell Lysis and Analysis: Harvest the cells and lyse them according to the downstream application (e.g., protein purification, mass spectrometry).
-
No Reversal Step: Due to the irreversible nature of the alkylation, a reversal step is not applicable.
Summary and Conclusion
Formaldehyde remains a powerful and widely used crosslinking agent due to its simplicity and effectiveness in a broad range of applications. Its mechanism is well-understood, and protocols are well-established. However, its lack of specificity and the reversibility of its crosslinks can be limitations in certain experimental contexts.
6-azido-N-(2-chloroethyl)hexanamide, and other heterobifunctional crosslinkers like it, offer the potential for more controlled and specific crosslinking experiments. The ability to initiate crosslinking with a pulse of light provides temporal control that is not possible with formaldehyde. The dual-reactive nature of this compound could allow for the specific capture of protein-DNA complexes with higher precision. However, as a novel compound, its efficiency, cell permeability, and optimal reaction conditions would require empirical determination.
The choice between these two crosslinking agents will ultimately depend on the specific research question and the experimental design. For broad, routine crosslinking, formaldehyde is a reliable choice. For more sophisticated experiments requiring temporal control and higher specificity, novel heterobifunctional crosslinkers like 6-azido-N-(2-chloroethyl)hexanamide represent a promising new frontier.
References
- 1. scbt.com [scbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. A photo-inducible DNA cross-linking agent with potent cytotoxicity and selectivity toward triple negative breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Photo-chemically Activated Alkylating Agents of the FR900482 Family on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison: Azido-N-(2-chloroethyl)hexanamide Versus Traditional Bifunctional Crosslinkers
For researchers, scientists, and drug development professionals seeking to capture and analyze complex molecular interactions, the choice of a bifunctional crosslinker is a critical decision. This guide provides a detailed comparison of the novel heterobifunctional crosslinker, azido-N-(2-chloroethyl)hexanamide, with established reagents, offering insights into its unique reactivity and potential applications in proteomics and drug discovery.
Azido-N-(2-chloroethyl)hexanamide presents a unique combination of two distinct reactive moieties: a photoactivatable azide group and a nucleophile-targeting chloroethyl group. This dual functionality allows for a two-step, controlled crosslinking strategy, offering a significant advantage over traditional homobifunctional crosslinkers like Disuccinimidyl suberate (DSS) and heterobifunctional reagents such as Sulfo-SMCC.
Performance Characteristics at a Glance
To facilitate a clear comparison, the following table summarizes the key performance characteristics of azido-N-(2-chloroethyl)hexanamide alongside two widely used bifunctional crosslinkers.
| Feature | Azido-N-(2-chloroethyl)hexanamide | Disuccinimidyl suberate (DSS) | Sulfo-SMCC |
| Reactive Group 1 | Azide (photoactivatable) | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactive Group 2 | 2-Chloroethyl (alkylating) | N-hydroxysuccinimide (NHS) ester | Maleimide |
| Specificity (Group 1) | Non-specific C-H, N-H insertion upon UV activation | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Specificity (Group 2) | Nucleophiles (e.g., Cysteine, Histidine, N7 of Guanine) | Primary amines (e.g., Lysine) | Sulfhydryls (e.g., Cysteine) |
| Reaction Type | Heterobifunctional, Orthogonal | Homobifunctional | Heterobifunctional |
| Spacer Arm Length | ~10.2 Å | 11.4 Å | 8.3 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Membrane Permeability | Permeable | Permeable | Impermeable (due to sulfo-group) |
Delving into the Chemistry: A Tale of Two Ends
The power of azido-N-(2-chloroethyl)hexanamide lies in the distinct and controllable reactivity of its two functional ends.
The azide group is a versatile tool in the bioconjugationist's arsenal. Upon exposure to UV light (typically 254-365 nm), it forms a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into nearby C-H and N-H bonds, effectively "freezing" transient or weak interactions in their native context.[1][2][3] This photo-inducible reactivity provides precise temporal control over the crosslinking reaction. Alternatively, the azide can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), if an alkyne-tagged interacting partner is available.
On the other end of the molecule, the 2-chloroethyl group functions as an alkylating agent, a reactivity well-documented in the study of nitrogen mustards.[4] This electrophilic group readily reacts with nucleophilic residues on proteins, such as the side chains of cysteine and histidine, and on DNA, particularly the N7 position of guanine. This targeted reactivity allows for the second step of the crosslinking to be directed towards specific types of functional groups.
This orthogonal reactivity—the ability to initiate two different types of chemical reactions independently—is a key advantage. It allows for a sequential crosslinking strategy where one interaction is captured first via photoactivation of the azide, followed by the second crosslinking event through the slower, more specific alkylation reaction of the chloroethyl group.
Experimental Protocols: A Guide to Application
The following provides a general framework for utilizing azido-N-(2-chloroethyl)hexanamide in a two-step crosslinking experiment to study protein-protein interactions within a cell lysate.
Materials:
-
Azido-N-(2-chloroethyl)hexanamide
-
Cell lysate in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.2-7.8, devoid of primary amines like Tris)
-
UV lamp (e.g., 365 nm)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents for analysis
Protocol:
-
Step 1: Photo-crosslinking (Azide Activation)
-
Incubate the cell lysate with an appropriate concentration of azido-N-(2-chloroethyl)hexanamide (typically in the low millimolar range) in the dark for 15-30 minutes at room temperature to allow for diffusion and interaction.
-
Expose the sample to UV light (e.g., 365 nm) on ice for 5-15 minutes to activate the azide group and initiate the first crosslinking event. The optimal exposure time should be determined empirically.
-
Quench the photoreaction by adding a quenching solution to scavenge any unreacted nitrene intermediates.
-
-
Step 2: Alkylation (Chloroethyl Reaction)
-
Incubate the sample at 37°C for 1-2 hours to allow the chloroethyl group to react with accessible nucleophilic residues on nearby proteins.
-
The reaction can be stopped by the addition of a reducing agent like DTT or by preparing the sample for SDS-PAGE analysis.
-
-
Analysis:
Visualizing the Workflow and Potential Applications
The unique properties of azido-N-(2-chloroethyl)hexanamide make it particularly well-suited for capturing transient or multi-component interactions, such as those found in signaling pathways.
Capturing a Transient Kinase-Substrate Interaction:
Consider a signaling pathway where a kinase transiently interacts with its substrate to phosphorylate it. This interaction can be difficult to capture with traditional crosslinkers.
Caption: Workflow for capturing a transient kinase-substrate interaction.
In this scenario, the photoactivatable azide can be used to trap the kinase-substrate complex during their brief interaction. The subsequent alkylation step can then form a second covalent bond, for instance, with a nearby cysteine residue on the substrate, providing a more stable crosslink for downstream analysis.
Investigating a DNA-Protein Interaction:
The chloroethyl group's reactivity towards guanine makes this crosslinker a promising tool for studying protein-DNA interactions.
Caption: Workflow for studying DNA-protein interactions.
Here, the chloroethyl group can first be allowed to react with guanine residues in the DNA. Subsequently, UV activation of the azide will crosslink the DNA-bound protein, providing a robust method to identify DNA-binding proteins and their specific binding sites.
Conclusion: A Versatile Tool for Modern Proteomics
Azido-N-(2-chloroethyl)hexanamide offers a unique and powerful approach to chemical crosslinking. Its orthogonal reactivity allows for controlled, two-step crosslinking strategies that can be tailored to specific biological questions. While traditional crosslinkers remain valuable tools, the ability to combine non-specific photo-crosslinking with targeted alkylation provides a distinct advantage for capturing transient interactions and dissecting complex molecular assemblies. For researchers pushing the boundaries of proteomics and drug discovery, this novel crosslinker represents a valuable addition to their experimental toolkit.
References
- 1. In Vivo Cross-Linking to Analyze Transient Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vivo Cross-Linking to Analyze Transient Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Proteomic Insights: A Comparative Guide to Hexanamide, 6-azido-N-(2-chloroethyl)-
For researchers, scientists, and drug development professionals, the selection of the right chemical probe is a critical step in unraveling complex biological processes. This guide provides a comprehensive comparison of Hexanamide, 6-azido-N-(2-chloroethyl)-, a bifunctional probe, with other common alternatives used in chemical biology and proteomics research. By examining its unique features and performance characteristics alongside established probes, this guide aims to inform the selection of the most suitable tool for your experimental needs.
Hexanamide, 6-azido-N-(2-chloroethyl)- is a versatile chemical probe designed for activity-based protein profiling (ABPP) and target identification studies. Its structure incorporates two key functional moieties: a chloroacetamide electrophile, which acts as a "warhead" to form a stable covalent bond with nucleophilic amino acid residues on target proteins, and a terminal azide group that serves as a bioorthogonal handle. This azide handle allows for the subsequent attachment of reporter molecules, such as biotin for affinity purification or fluorophores for imaging, via "click chemistry."
Comparative Analysis of Electrophilic Probes
The choice of the electrophilic warhead is paramount as it dictates the reactivity, selectivity, and stability of the probe-protein interaction. Here, we compare the chloroacetamide group of Hexanamide, 6-azido-N-(2-chloroethyl)- with other commonly employed electrophiles.
| Feature | Chloroacetamide (e.g., Hexanamide, 6-azido-N-(2-chloroethyl)-) | Iodoacetamide | Acrylamide |
| Reactivity | High | Very High | Moderate |
| Primary Targets | Cysteine, Lysine, Histidine | Cysteine | Cysteine |
| Bond Stability | Stable Thioether/Amide Bond | Stable Thioether Bond | Stable Thioether Bond |
| Selectivity | Generally lower due to higher reactivity | Lower, can be promiscuous | Generally higher |
| Potential Issues | Can cause oxidation of methionine residues[1][2] | Light sensitive, can lead to off-target modifications[3][4] | Slower reaction kinetics |
Key Insights:
-
Reactivity: Chloroacetamides are more reactive than acrylamides, leading to faster labeling kinetics.[5] Iodoacetamides are even more reactive, which can be advantageous for capturing transient interactions but may also lead to increased non-specific labeling.
-
Selectivity: The high reactivity of chloroacetamides and iodoacetamides can result in broader target engagement compared to the more selective acrylamides.[5] However, some studies suggest that chloroacetamide can be superior to iodoacetamide in terms of fewer off-target reactions.[3][4]
-
Artifactual Modifications: A significant consideration when using chloroacetamide is its potential to induce oxidation of methionine residues, an artifact that is less pronounced with iodoacetamide.[1][2]
The Advantage of the Azido Bioorthogonal Handle
The 6-azidohexanamide linker provides a versatile platform for downstream applications. The azide group is largely inert in biological systems, preventing non-specific reactions. Its true utility is realized through bioorthogonal "click" chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the specific and efficient ligation of a wide array of reporter tags.
References
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-azido-N-(2-chloroethyl)hexanamide and its Alternatives for Live-Cell Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track proteins in their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. Covalent labeling probes, which form a stable bond with their target proteins, are powerful tools for these studies. Among them, 6-azido-N-(2-chloroethyl)hexanamide represents a class of dual-function probes, featuring a reactive group for covalent attachment and a bioorthogonal handle for subsequent detection. However, the utility of such probes in live-cell studies is often hampered by inherent limitations. This guide provides a comprehensive comparison of 6-azido-N-(2-chloroethyl)hexanamide with alternative protein labeling strategies, focusing on their performance, cytotoxicity, and experimental workflows.
Understanding 6-azido-N-(2-chloroethyl)hexanamide: A Dual-Function Probe with Inherent Limitations
While specific literature on 6-azido-N-(2-chloroethyl)hexanamide is scarce, its chemical structure suggests a design for activity-based protein profiling (ABPP). This technique utilizes reactive probes to covalently label active enzymes or other proteins, allowing for their identification and functional characterization.
The key components of 6-azido-N-(2-chloroethyl)hexanamide are:
-
The "Warhead": N-(2-chloroethyl)hexanamide: The chloroethyl group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues on proteins, such as cysteine. This irreversible binding is the basis for its use as a covalent labeling agent.
-
The "Handle": 6-azido...hexanamide: The azide group is a bioorthogonal handle. It does not react with native cellular components but can be specifically targeted by a probe, typically containing an alkyne, through "click chemistry" for visualization or enrichment.
The primary and most significant limitation of probes containing a chloroethyl group is their cytotoxicity . Chloroethylating agents are known to be potent alkylating agents that can react not only with proteins but also with DNA, leading to DNA damage and triggering cell death pathways. This inherent toxicity can significantly perturb the cellular processes under investigation, leading to artifacts and unreliable data in live-cell studies.
Comparison of Covalent Labeling "Warheads"
The choice of the reactive "warhead" is critical in designing covalent probes for live-cell imaging. The ideal warhead should exhibit sufficient reactivity to label its target protein efficiently while minimizing off-target effects and cytotoxicity. Here, we compare the chloroethyl group with other commonly used electrophilic warheads.
| Warhead | Mechanism of Action | Advantages | Disadvantages in Live-Cell Studies |
| Chloroethyl | Alkylation of nucleophiles (e.g., cysteine, DNA) | Forms stable covalent bonds. | High cytotoxicity due to DNA alkylation; high potential for off-target effects. |
| Acrylamide | Michael addition with nucleophiles (primarily cysteine) | Generally good reactivity and selectivity for cysteine. | Can be cytotoxic at higher concentrations; potential for off-target reactions. |
| Vinyl Sulfone | Michael addition with nucleophiles (highly selective for cysteine) | High selectivity for cysteine; generally lower cytotoxicity compared to more reactive electrophiles. | May have slower reaction kinetics compared to other warheads. |
Quantitative Cytotoxicity Comparison (Illustrative)
| Compound Type | Cell Line | IC50 (mM) | Reference |
| Acrylamide | SPC212 (human mesothelioma) | 2.65 | [1] |
| Acrylamide | Caco-2 (human colon adenocarcinoma) | 5.9 (24h) | [2] |
Note: Direct comparative IC50 data for probes with different warheads under identical conditions is limited. The provided data for acrylamide illustrates its cytotoxic potential at millimolar concentrations.
Safer Alternatives for Live-Cell Protein Labeling: Enzyme-Mediated Systems
To overcome the limitations of cytotoxic covalent probes, several enzyme-mediated labeling systems have been developed. These approaches offer high specificity and significantly lower cytotoxicity, making them well-suited for long-term live-cell imaging. The two most prominent systems are the HaloTag and the SNAP-tag.
These systems involve genetically fusing a protein of interest with a specific "tag" enzyme. This fusion protein can then be specifically and covalently labeled by adding a cell-permeable substrate that carries a fluorescent dye or other reporter molecule.
| Feature | HaloTag | SNAP-tag |
| Tag Size | 33 kDa | 20 kDa |
| Enzyme Origin | Bacterial haloalkane dehalogenase | Human O⁶-alkylguanine-DNA alkyltransferase |
| Substrate | Chloroalkane linker | O⁶-benzylguanine derivative |
| Labeling Kinetics | Generally faster | Can be slower |
| Fluorescence Signal | Can be up to 9-fold brighter with certain far-red dyes | Generally lower signal intensity |
| Photostability | Conjugates can be more photostable | Conjugates may be less photostable |
A systematic comparison has shown that for super-resolution microscopy using far-red rhodamine derivatives, the fluorescent signal can be up to 9-fold higher with HaloTags than with SNAP-tags.[3][4] Furthermore, in live-cell super-resolution imaging, Halo-labeled proteins were found to be about 3-fold brighter than SNAP-labeled proteins.[3][5]
Experimental Protocols
General Protocol for Live-Cell Labeling with Covalent Probes
This protocol outlines a general workflow for labeling proteins in live cells using a covalent probe with a bioorthogonal handle.
Caption: Workflow for covalent labeling in live cells.
Detailed Steps:
-
Cell Seeding: Seed mammalian cells expressing the protein of interest onto a suitable imaging dish (e.g., glass-bottom plate). Allow cells to adhere and grow to the desired confluency.
-
Probe Incubation: Treat the cells with the covalent labeling probe at a predetermined concentration in cell culture medium. The optimal concentration and incubation time should be determined empirically to maximize labeling while minimizing cytotoxicity.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove the excess, unreacted probe.
-
Click Chemistry Reaction: Incubate the cells with the bioorthogonal detection reagent (e.g., an alkyne-conjugated fluorophore for an azide-containing probe) in a compatible buffer.
-
Final Washes: Wash the cells again to remove the unbound detection reagent.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol for HaloTag/SNAP-tag Labeling in Live Cells
This protocol describes the straightforward procedure for labeling proteins using the HaloTag or SNAP-tag system.
Caption: Workflow for HaloTag/SNAP-tag labeling.
Detailed Steps:
-
Cell Seeding: Seed cells expressing the HaloTag or SNAP-tag fusion protein on an imaging plate.
-
Ligand Incubation: Add the cell-permeable fluorescent ligand directly to the culture medium at the recommended concentration. Incubation is typically carried out for 15-30 minutes at 37°C.
-
Washing (Optional): For some ligands, a wash step with fresh medium may be necessary to reduce background fluorescence. However, fluorogenic ligands that only become fluorescent upon binding to the tag may not require washing.
-
Imaging: The cells are now ready for live-cell imaging.
Signaling Pathway Visualization
The choice of labeling method can impact the study of signaling pathways. A cytotoxic probe might inadvertently activate stress-response pathways, confounding the interpretation of the intended pathway under investigation.
Caption: A generic signaling pathway.
Conclusion and Recommendations
While 6-azido-N-(2-chloroethyl)hexanamide and similar chloroethyl-containing probes offer a means for covalent protein labeling, their significant cytotoxicity poses a major challenge for live-cell studies. The potential for inducing cellular stress and off-target effects can compromise the integrity of experimental results.
For researchers conducting live-cell imaging and functional studies, enzyme-mediated labeling systems such as HaloTag and SNAP-tag are highly recommended alternatives . These methods provide excellent specificity and biocompatibility, allowing for long-term observation of protein dynamics without significantly perturbing cellular physiology. The choice between HaloTag and SNAP-tag may depend on the specific experimental requirements, with HaloTag often providing a brighter signal for demanding imaging applications.
When covalent labeling with small molecule probes is necessary, researchers should consider using warheads with a better-defined safety profile, such as vinyl sulfones or acrylamides , and carefully titrate probe concentrations to minimize toxicity. A thorough characterization of the probe's cytotoxic effects should be an integral part of the experimental design.
References
- 1. Morphological analysis and cytotoxicity of acrylamide on SPC212 human mesothelioma cells: Do low doses induce proliferation, while high doses cause toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags [escholarship.org]
- 5. researchgate.net [researchgate.net]
"designing control experiments for 6-azido-N-(2-chloroethyl)hexanamide crosslinking"
A comprehensive guide to designing control experiments for crosslinking studies using 6-azido-N-(2-chloroethyl)hexanamide is presented below for researchers, scientists, and drug development professionals. This guide details the necessary controls to ensure the specificity and validity of crosslinking results, provides representative experimental protocols, and compares this bifunctional crosslinker to other common reagents.
Understanding 6-azido-N-(2-chloroethyl)hexanamide: A Heterobifunctional Crosslinker
6-azido-N-(2-chloroethyl)hexanamide is a heterobifunctional crosslinking agent, meaning it possesses two different reactive groups. This design allows for a two-step crosslinking strategy, providing greater control over the conjugation process.
-
Photo-activatable Azido Group: One reactive end contains an aryl azide. This group is chemically inert until activated by UV light (typically 250-350 nm).[1] Upon photo-activation, it forms a highly reactive nitrene intermediate that can form a covalent bond by inserting into C-H or N-H bonds in close proximity.[1] This reaction is relatively non-specific, allowing for the capture of interaction partners without a requirement for specific amino acid side chains.
-
Electrophilic Chloroethyl Group: The other end of the molecule features an N-(2-chloroethyl) group. This is a classic alkylating agent that reacts with nucleophiles. In a biological context, this group can react with nucleophilic amino acid residues on proteins (such as cysteine, histidine, or lysine) or with nucleophilic centers in nucleic acids, like the N7 position of guanine.[2] This reaction proceeds via an aziridinium ion intermediate.[2]
This dual reactivity makes 6-azido-N-(2-chloroethyl)hexanamide particularly useful for studying protein-protein or protein-nucleic acid interactions where one interaction partner can be selectively targeted by the alkylating group, and the other is captured upon photo-activation.
Designing Control Experiments: Ensuring Data Integrity
Robust control experiments are critical to validate the specificity of the crosslinking reaction and to eliminate alternative explanations for the observed results. A comprehensive set of controls for a crosslinking experiment using 6-azido-N-(2-chloroethyl)hexanamide should include both negative and positive controls.
Negative Controls
Negative controls are designed to identify non-specific interactions and artifacts.[3]
-
No Crosslinker Control: This is the most fundamental control. The experiment is performed under identical conditions but without the addition of 6-azido-N-(2-chloroethyl)hexanamide. This control helps to identify proteins that may co-purify or aggregate non-covalently under the experimental conditions.
-
No UV Activation Control: In this control, the crosslinker is added to the sample, but the UV activation step is omitted. This is crucial for demonstrating that the crosslinking observed is dependent on the photo-activation of the azide group and not solely due to the alkylating activity of the chloroethyl group or non-covalent interactions stabilized by the reagent.
-
"Dark" Quenching Control: To ensure that any observed crosslinking is due to the intended photo-activation, a control can be included where a quenching agent is added before the UV activation step. For the azide group, a reducing agent like DTT can be used, as it will reduce the azide to a non-photo-reactive amine.[1]
-
Control for Alkylating Activity: To isolate the effect of the chloroethyl group, a mock reagent lacking the azido group but possessing the chloroethyl functionality could be used. This would help to identify proteins that are non-specifically alkylated.
Positive Controls
Positive controls are used to validate that the experimental setup is working as expected.[3]
-
Known Interaction Control: If a known interaction exists between two proteins or a protein and a nucleic acid, this pair can be used as a positive control to confirm that the crosslinker is active and the protocol is effective under the chosen conditions.
-
Crosslinker Activity Control: The reactivity of each arm of the crosslinker can be independently verified. For example, the alkylating function can be tested by its ability to modify a known nucleophile-containing biomolecule. The photo-reactive azide can be tested for its ability to crosslink a standard protein like bovine serum albumin (BSA) upon UV exposure.
Experimental Workflow and Protocols
The following represents a generalized workflow for a protein-protein crosslinking experiment using 6-azido-N-(2-chloroethyl)hexanamide, followed by analysis using SDS-PAGE and mass spectrometry.
References
- 1. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Proteins Modified by Bifunctional Electrophilic Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to characterize proteins covalently modified by bifunctional electrophilic probes, with a conceptual focus on a representative molecule, 6-azido-N-(2-chloroethyl)hexanamide. While specific data for this exact compound is not extensively available in published literature, its structure suggests a dual functionality: a reactive chloroethyl group for covalent alkylation of nucleophilic amino acid residues and a terminal azide group for bioorthogonal "click" chemistry. This guide will, therefore, focus on the established workflows and alternative approaches for identifying and characterizing protein targets of such probes.
The primary reaction mechanism involves the alkylation of amino acid residues like cysteine, lysine, or histidine by the chloroethyl group. The incorporated azide then serves as a handle for downstream applications, such as the attachment of reporter tags (e.g., biotin, fluorophores) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).
Comparative Analysis of Protein Modification and Detection Strategies
The characterization of proteins modified by covalent probes is essential for understanding their mechanism of action, identifying off-target effects, and developing more selective therapeutic agents.[1][2] The table below compares the key methodologies employed in this field.
| Methodology | Principle | Advantages | Disadvantages | Typical Throughput |
| Gel-Based Analysis (SDS-PAGE) | Separation of proteins by molecular weight. Modified proteins can be visualized by in-gel fluorescence (if the probe is fluorescent) or by subsequent blotting and detection. | Simple, widely available, and provides a direct visualization of target proteins. | Low throughput, may not resolve proteins of similar molecular weight, and identification requires subsequent mass spectrometry. | Low |
| Western Blotting | Utilizes specific antibodies to detect the protein of interest or a tag (e.g., biotin) attached to the probe. | Highly specific and sensitive for known target proteins. | Requires a specific antibody, not suitable for discovering unknown targets. | Medium |
| Mass Spectrometry (MS)-Based Proteomics | Identifies modified proteins and pinpoints the exact sites of modification by analyzing the mass of peptides after enzymatic digestion.[3][4][5] | High throughput, provides precise site-of-modification information, and enables unbiased, proteome-wide target identification.[6] | Requires specialized instrumentation and expertise in data analysis. | High |
| Fluorescence Polarization/Anisotropy | Measures the change in the rotational speed of a fluorescently labeled protein upon binding to another molecule. | Can be used to study the kinetics of covalent modification in real-time. | Requires a purified protein and a fluorescently labeled probe. | Medium to High |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to label active enzymes in a complex proteome. A competitive ABPP approach can identify targets of a covalent inhibitor.[7] | Enables the study of enzyme activity in a native biological context. | Limited to specific enzyme classes for which probes are available. | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these characterization techniques. Below are representative protocols for key experiments.
1. Protocol for In-Cell Protein Alkylation and Labeling
This protocol describes the treatment of cultured cells with a bifunctional probe, followed by lysis and click chemistry to attach a reporter tag for downstream analysis.
-
Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat the cells with varying concentrations of the 6-azido-N-(2-chloroethyl)hexanamide probe (or a similar alkyne- or azide-containing electrophile) for a specified duration. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Click Chemistry Reaction: To 100 µg of protein lysate, add the click chemistry reaction cocktail. For a CuAAC reaction, this typically includes a capture tag with a terminal alkyne (e.g., biotin-alkyne or a fluorescent alkyne), a copper (I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1-2 hours at room temperature.
-
Sample Preparation for Downstream Analysis:
-
For Gel-Based Analysis: Add SDS-PAGE loading buffer to the reaction mixture, boil, and load onto a polyacrylamide gel.
-
For Mass Spectrometry: Precipitate the proteins (e.g., with acetone or chloroform/methanol) to remove excess reagents. The protein pellet can then be subjected to in-solution or in-gel digestion.
-
2. Protocol for Mass Spectrometry-Based Identification of Modified Peptides
This protocol outlines the steps for identifying the specific sites of protein modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Digestion: Resuspend the protein pellet from the previous protocol in a denaturing buffer (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (this step is to block unmodified cysteines).[8] Dilute the urea and digest the proteins with a protease (e.g., trypsin) overnight.
-
Enrichment of Modified Peptides (Optional but Recommended): If a biotin tag was used, the biotinylated peptides can be enriched using streptavidin-coated beads.[9] This step significantly increases the chances of identifying the modified peptides, which are often of low abundance.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and the resulting fragmentation spectra can be used to determine the amino acid sequence and the location of the modification.[7]
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The search parameters should include the mass shift corresponding to the modification by the probe.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the underlying biological logic.
Caption: Experimental workflow for identifying protein targets of a bifunctional probe.
Caption: Inhibition of a signaling pathway by covalent modification of a target protein.
Alternative Approaches and Comparative Performance
While the combination of a chloroethyl alkylator and an azide handle is a powerful approach, several alternative strategies exist for covalent protein labeling.
| Alternative Probe Type | Reactive Group | Target Residues | Key Features |
| Iodoacetamide/Chloroacetamide Analogs | Haloacetyl | Cysteine | Well-established reactivity, but can have off-target reactivity with other nucleophiles.[10] |
| Maleimide Derivatives | Maleimide | Cysteine | Highly selective for cysteines, forms a stable thioether bond. |
| Acrylamide Derivatives | Michael acceptor | Cysteine | Commonly used in targeted covalent inhibitors. |
| Fluorophosphonate Probes | Fluorophosphonate | Serine Hydrolases | Highly specific for the active site serine of a large class of enzymes. |
| Sulfonyl Fluoride Probes | Sulfonyl fluoride | Serine, Threonine, Tyrosine, Lysine, Histidine | Can react with a broader range of nucleophilic residues. |
| Photoaffinity Probes | Diazirine, Aryl Azide | Any amino acid in proximity | Covalent modification is initiated by UV light, allowing for temporal control of labeling. |
The choice of the reactive group depends on the research question. For targeting specific nucleophilic residues, reagents like maleimides or iodoacetamides are suitable. For a less biased approach to identify binding partners, photoaffinity labeling can be employed.
Conclusion
The characterization of proteins modified by bifunctional probes like 6-azido-N-(2-chloroethyl)hexanamide relies on a suite of powerful analytical techniques. Mass spectrometry-based proteomics stands out as the most comprehensive approach, enabling the identification of modified proteins and the precise mapping of modification sites on a proteome-wide scale. The integration of bioorthogonal chemistry, through azide or alkyne handles, provides a versatile platform for the enrichment and detection of these modified proteins. By carefully selecting the appropriate experimental workflow and analytical methodology, researchers can gain deep insights into the molecular targets and mechanisms of action of covalent modifiers, accelerating the development of novel therapeutics and chemical probes.
References
- 1. genesandcancer.com [genesandcancer.com]
- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Biotinylated Probes for Analysis of Protein Modification by Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cleavage of 6-azido-N-(2-chloroethyl)hexanamide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional molecule 6-azido-N-(2-chloroethyl)hexanamide incorporates two distinct reactive moieties: an azide group and an N-(2-chloroethyl)amide group. Both functional groups present opportunities for cleavage, a critical consideration in the design of linkers for bioconjugation, drug delivery, and proteomics. This guide provides a comparative analysis of the cleavability of these two groups, supported by experimental data from related compounds and detailed methodologies.
Overview of Cleavable Moieties
The cleavability of 6-azido-N-(2-chloroethyl)hexanamide hinges on the independent reactivity of its azide and N-(2-chloroethyl)amide functionalities. The azide group is susceptible to reduction to a primary amine, while the N-(2-chloroethyl)amide, a nitrogen mustard analogue, can undergo intramolecular cyclization to form a highly reactive aziridinium ion, leading to subsequent reactions that can be considered a form of cleavage or, more accurately, activation for alkylation.
Cleavage of the Azide Moiety
The reduction of azides to primary amines is a well-established and efficient chemical transformation. Several methods are available, offering varying degrees of selectivity and mildness.
Common Azide Reduction Methods:
-
Staudinger Reduction: This mild and highly chemoselective reaction utilizes phosphines, such as triphenylphosphine (PPh₃), to reduce azides to amines. The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct.[1][2][3] The reaction is typically fast and high-yielding.[3][4]
-
Thiol-mediated Reduction: Reagents like dithiothreitol (DTT) can effectively reduce azides to amines under aqueous conditions.[5][6] This method is particularly useful in biological applications due to the biocompatibility of the reagents.
-
Catalytic Hydrogenation: While effective, this method is often less chemoselective and may not be suitable for molecules containing other reducible functional groups.
Quantitative Comparison of Azide Reduction Methods
| Method | Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Staudinger Reduction | Triphenylphosphine (PPh₃), H₂O | 1-24 hours | >90%[4] | High chemoselectivity, mild conditions | Stoichiometric phosphine oxide byproduct can complicate purification |
| DTT Reduction | Dithiothreitol (DTT) | 1-4 hours | High | Biocompatible, mild aqueous conditions | Requires excess DTT |
| Catalytic Hydrogenation | H₂, Pd/C | 1-12 hours | Variable | High yield with simple substrates | Less chemoselective, requires specialized equipment |
Experimental Protocol: Staudinger Reduction of a Long-Chain Alkyl Azide
This protocol is a representative example for the reduction of an azide on a long-chain alkyl scaffold, analogous to 6-azido-N-(2-chloroethyl)hexanamide.
-
Dissolution: Dissolve the azide-containing compound (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Addition of Phosphine: Add triphenylphosphine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the azide starting material.
-
Hydrolysis: Upon completion of the azide consumption, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.
-
Work-up and Purification: Extract the product with an organic solvent. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.
Reactivity and "Cleavage" of the N-(2-chloroethyl)amide Moiety
The N-(2-chloroethyl)amide functionality is a key feature of nitrogen mustards, a class of alkylating agents. Its reactivity does not involve a simple cleavage to release a free amine but rather an intramolecular cyclization to form a highly electrophilic aziridinium ion. This ion is then susceptible to attack by nucleophiles.
Mechanism of Activation:
The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming a three-membered aziridinium ring. This process is often the rate-limiting step and is influenced by the nucleophilicity of the nitrogen.
dot
Caption: Mechanism of N-(2-chloroethyl)amide activation.
This activation can be considered a form of "cleavage" of the carbon-chlorine bond, leading to a highly reactive intermediate. The subsequent reaction with a nucleophile, such as water, results in the formation of a hydroxylated product.
Factors Influencing Reactivity:
-
pH: The rate of aziridinium ion formation is generally faster at physiological pH compared to acidic conditions.
-
Nucleophilicity of the Amide Nitrogen: Electron-donating groups attached to the amide would increase the nucleophilicity of the nitrogen, potentially accelerating cyclization.
Experimental Protocol: Hydrolysis of an N-(2-chloroethyl)amide
This protocol describes the hydrolysis of the N-(2-chloroethyl)amide moiety, which proceeds through the formation of an aziridinium ion.
-
Dissolution: Dissolve the N-(2-chloroethyl)amide compound in an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 37°C).
-
Monitoring: Monitor the disappearance of the starting material and the formation of the hydrolyzed product over time using analytical techniques such as HPLC or LC-MS.
-
Analysis: Determine the rate of hydrolysis by plotting the concentration of the remaining starting material versus time.
Comparative Analysis of Cleavage
A direct comparison of the lability of the azide and the N-(2-chloroethyl)amide moieties within 6-azido-N-(2-chloroethyl)hexanamide under identical conditions is not available in the literature. However, based on the known reactivity of these functional groups, a qualitative comparison can be made.
| Feature | Azide Moiety | N-(2-chloroethyl)amide Moiety |
| Cleavage Type | Reductive Cleavage | Intramolecular Cyclization (Activation) |
| Products | Primary Amine | Aziridinium Ion (intermediate), subsequently alkylated product |
| Required Conditions | Reducing agents (e.g., DTT, PPh₃) | Physiological pH, nucleophiles |
| Controllability | Cleavage is initiated by the addition of a specific reagent. | "Cleavage" (activation) is spontaneous under physiological conditions. |
| Potential Side Reactions | Byproducts from reducing agents (e.g., triphenylphosphine oxide). | Alkylation of unintended nucleophiles. |
Logical Relationship of Cleavage Pathways
dot
Caption: Cleavage pathways for 6-azido-N-(2-chloroethyl)hexanamide.
Alternative Cleavable Linkers for Comparison
For applications in drug delivery and bioconjugation, various other cleavable linkers are employed, each with its own specific trigger and cleavage characteristics.
| Linker Type | Cleavage Trigger | Typical Cleavage Environment |
| Disulfide | Reduction (e.g., by glutathione) | Intracellular (high glutathione concentration) |
| Hydrazone | Acid Hydrolysis | Endosomes/Lysosomes (low pH) |
| Peptide | Specific Proteases (e.g., Cathepsin B) | Lysosomes (enzyme presence) |
| β-Glucuronide | β-Glucuronidase | Tumour microenvironment |
Conclusion
The molecule 6-azido-N-(2-chloroethyl)hexanamide possesses two chemically distinct moieties that can be considered "cleavable," although through different mechanisms. The azide group can be selectively and efficiently cleaved to a primary amine under specific reductive conditions, offering a controllable release strategy. In contrast, the N-(2-chloroethyl)amide group undergoes spontaneous activation via intramolecular cyclization under physiological conditions to form a reactive aziridinium ion, which then rapidly reacts with available nucleophiles.
The choice of which functionality to exploit as a "cleavable" linker depends on the desired application. For a controlled, triggerable release, the azide moiety is the more suitable candidate. For applications where inherent reactivity under physiological conditions is desired for alkylation of a target, the N-(2-chloroethyl)amide functionality is the active component. Understanding the distinct reactivity of each group is paramount for the rational design of molecules for applications in drug development and chemical biology. Further experimental studies on 6-azido-N-(2-chloroethyl)hexanamide are warranted to quantify the kinetics and efficiency of these cleavage/activation pathways.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocols for Hexanamide, 6-azido-N-(2-chloroethyl)-
For Immediate Reference: Researchers, scientists, and drug development professionals must handle Hexanamide, 6-azido-N-(2-chloroethyl)- with extreme caution due to its combined risks of being a potentially explosive azide and a halogenated organic compound. Proper disposal is critical to ensure laboratory and environmental safety.
This document provides comprehensive, step-by-step guidance for the safe disposal of Hexanamide, 6-azido-N-(2-chloroethyl)-. Adherence to these procedures is mandatory to mitigate risks of explosion, toxicity, and environmental contamination.
Hazard Identification and Data Summary
Hexanamide, 6-azido-N-(2-chloroethyl)- possesses two primary hazardous functional groups: an azide and a chloroethyl group. Organic azides are known for their potential to be heat- and shock-sensitive, with the ability to decompose explosively.[1][2][3] The presence of a chlorine atom classifies it as a halogenated organic compound, which requires specific disposal methods to prevent environmental harm.[4][5]
| Hazard Class | Key Risks | Safe Handling Practices | Incompatible Materials |
| Organic Azide | Explosive decomposition (sensitive to heat, shock, friction), High acute toxicity (similar to cyanides)[3][6] | Use non-metal spatulas (e.g., plastic or ceramic), Avoid ground glass joints[1][7], Work in a chemical fume hood, Wear appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.[8][9] | Acids (forms highly toxic and explosive hydrazoic acid), Heavy metals and their salts (can form highly sensitive explosive salts)[1][2][6], Halogenated solvents (e.g., dichloromethane, chloroform)[2][6], Strong oxidizing agents.[10] |
| Chlorinated Organic | Environmental persistence, Formation of toxic byproducts upon improper incineration. | Segregate from non-halogenated organic waste.[5][11] | - |
| Hexanamide (Base Structure) | May cause skin, eye, and respiratory irritation.[9][10] | Ensure adequate ventilation, Avoid breathing dust/vapors.[9][10] | Strong oxidizing agents.[10] |
Detailed Disposal Protocol
The primary goal for the disposal of Hexanamide, 6-azido-N-(2-chloroethyl)- is to first neutralize the hazardous azide functionality before disposing of the resulting chlorinated organic compound through the appropriate waste stream.
Step 1: Deactivation of the Azide Group (Reduction)
Before disposal, the azide group should be converted to a more stable amine. This is a common and recommended procedure for organic azide waste.[2] A standard laboratory procedure for the reduction of an organic azide to an amine is using Staudinger reduction (triphenylphosphine) or reduction with sodium borohydride.
Experimental Protocol: Reduction of Azide to Amine (Example using Triphenylphosphine)
-
Preparation: In a properly functioning chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask) of appropriate size to contain the waste material and subsequent reagents. Ensure the setup includes a stirrer.
-
Dissolution: Dissolve the Hexanamide, 6-azido-N-(2-chloroethyl)- waste in a suitable non-halogenated organic solvent (e.g., tetrahydrofuran, ethanol).
-
Reagent Addition: Slowly add a solution of triphenylphosphine (at least 1.1 equivalents) in the same solvent to the stirred azide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Allow the reaction to proceed until gas evolution ceases, indicating the conversion of the azide. This may take several hours.
-
Quenching: After the reaction is complete, add water to the mixture to hydrolyze the resulting phosphine imine to the amine and triphenylphosphine oxide.
-
Verification (Optional but Recommended): If possible and necessary, use a suitable analytical method (e.g., TLC, IR spectroscopy) to confirm the disappearance of the azide group.
Step 2: Waste Collection and Labeling
-
Segregation: The deactivated reaction mixture, now containing the chlorinated amine derivative, must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.
-
Labeling: Clearly label the waste container with its contents, including the name of the resulting compound (Hexanamide, 6-amino-N-(2-chloroethyl)-), the solvent used, and any other reagents present (e.g., triphenylphosphine oxide). The container must be securely sealed.
Step 3: Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Arrangement for Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][12]
Emergency Procedures
-
Spills: In case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Collect the contaminated material into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS.[7]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[9][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek medical attention.[9][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]
-
Disposal Workflow Diagram
Caption: Disposal workflow for Hexanamide, 6-azido-N-(2-chloroethyl)-.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.be [fishersci.be]
- 11. otago.ac.nz [otago.ac.nz]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
